molecular formula C9H6Cl2O2 B072607 3,4-Dichlorocinnamic acid CAS No. 1202-39-7

3,4-Dichlorocinnamic acid

Cat. No.: B072607
CAS No.: 1202-39-7
M. Wt: 217.05 g/mol
InChI Key: RRLUFPHCTSFKNR-DUXPYHPUSA-N
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Description

3,4-Dichlorocinnamic Acid is a high-purity chemical compound supplied for research and development purposes. This chlorinated cinnamic acid derivative is of significant interest in medicinal chemistry and biochemistry, primarily for its potential as an enzyme inhibitor. Research on similar chlorocinnamic acids suggests that this compound may act as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. Inhibitors of this enzyme are investigated for applications in managing skin hyperpigmentation and preventing food browning . The compound's structure, featuring two chlorine atoms, is also a valuable building block for synthesizing more complex molecules, such as esters, which have shown promising broad-spectrum antifungal and antimicrobial activities in scientific studies . This makes it a candidate for developing new anti-infective agents. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLUFPHCTSFKNR-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1202-39-7, 7312-27-8
Record name 3,4-Dichlorocinnamic acid
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Record name 3,4-DICHLOROCINNAMIC ACID
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Record name 3',4'-dichlorocinnamic acid
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Record name (2E)-3-(3,4-dichlorophenyl)prop-2-enoic acid
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Record name 3,4-DICHLOROCINNAMIC ACID
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Foundational & Exploratory

Spectroscopic Profile of 3,4-Dichlorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of 3,4-Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document summarizes the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offering a comprehensive understanding of its molecular structure and vibrational properties. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Spectroscopic Data Summary

The following tables present a consolidated view of the spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹H~7.5-7.8m-Aromatic protons
¹H~7.6d~16.0Vinylic proton (α to COOH)
¹H~6.5d~16.0Vinylic proton (β to COOH)
¹H>12.0br s-Carboxylic acid proton
¹³C~167s-Carbonyl (COOH)
¹³C~143s-Vinylic carbon (α to COOH)
¹³C~135s-Aromatic C-Cl
¹³C~133s-Aromatic C-Cl
¹³C~131d-Aromatic CH
¹³C~130d-Aromatic CH
¹³C~128d-Aromatic CH
¹³C~122d-Vinylic carbon (β to COOH)

Note: The ¹H NMR data is predicted based on known spectra of similar cinnamic acid derivatives. The ¹³C NMR data is based on data for closely related compounds found in supplementary materials from The Royal Society of Chemistry.

Table 2: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-2500BroadO-H stretch (Carboxylic acid dimer)
1680-1700StrongC=O stretch (Carboxylic acid)
1620-1640MediumC=C stretch (Vinylic)
1580-1600MediumC=C stretch (Aromatic)
1470-1490MediumC=C stretch (Aromatic)
1420-1440MediumO-H bend (in-plane)
1200-1300StrongC-O stretch
980Medium=C-H bend (out-of-plane, trans)
800-850StrongC-Cl stretch

Note: The IR peak assignments are based on characteristic vibrational frequencies for cinnamic acids and substituted benzenes.

Table 3: Raman Spectroscopic Data for this compound

Raman Shift (cm⁻¹) Intensity Vibrational Mode Assignment
~1630StrongC=C stretch (Vinylic)
~1590StrongC=C stretch (Aromatic)
~1200MediumC-H bend (in-plane)
~1000MediumRing breathing mode
~820MediumC-Cl stretch

Note: The Raman shift values are based on spectral data available in public databases.[1][2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed with a 45° or 90° pulse angle, a spectral width of 220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is intimately mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a transparent thin disk using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Raman Spectroscopy
  • Sample Preparation: A small amount of the crystalline this compound powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation: The Raman spectrum is obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm or 532 nm).

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is recorded over a typical Raman shift range of 200 to 3500 cm⁻¹. The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.

  • Data Processing: The raw spectrum is corrected for baseline and cosmic ray artifacts. The positions and relative intensities of the Raman bands are then determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet Preparation Sample->IR_Prep Raman_Prep Mounting of Crystalline Powder Sample->Raman_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq Raman_Acq Raman Spectrometer Raman_Prep->Raman_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Transmittance/Absorbance Conversion IR_Acq->IR_Proc Raman_Proc Baseline Correction, Cosmic Ray Removal Raman_Acq->Raman_Proc NMR_Analysis Chemical Shift & Coupling Constant Analysis NMR_Proc->NMR_Analysis IR_Analysis Vibrational Mode Assignment IR_Proc->IR_Analysis Raman_Analysis Vibrational Mode Assignment Raman_Proc->Raman_Analysis Structure_Elucidation Structural Elucidation & Characterization NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation Raman_Analysis->Structure_Elucidation

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 3,4-Dichlorocinnamic acid, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical characteristics for applications in organic synthesis and medicinal chemistry.[1]

Core Physical Properties

This compound is an organic compound characterized by a cinnamic acid backbone with two chlorine substituents on the aromatic ring.[1] It typically presents as a white to off-white crystalline solid.[1][2] The molecular formula for this compound is C₉H₆Cl₂O₂.[1]

Quantitative Data Summary

The melting point and solubility are critical parameters for the handling, formulation, and application of this compound. The available quantitative data is summarized in the table below.

Physical PropertyValueNotes
Melting Point 218-220 °C
Solubility
Ethanol25 mg/mLSolution may be very slightly hazy and faintly yellow.[2]
AcetoneModerately soluble[1]
WaterLess soluble[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[3] A common and accurate method for this determination is the capillary tube method.[3]

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column of about 3 mm in height at the bottom of the tube.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (such as a Thiele tube with mineral oil or a modern digital melting point apparatus).

  • Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to about 2°C per minute as the expected melting point is approached.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[4] For accuracy, the determination should be repeated with fresh samples until consistent results are obtained.[5]

The isothermal shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the chosen solvent (e.g., ethanol) in a sealed container, such as a screw-cap vial.[7]

  • Equilibration: The container is placed in a constant-temperature shaker bath and agitated for an extended period (typically 24-72 hours) to ensure that the solution reaches equilibrium.[7]

  • Sample Separation: Once equilibrium is reached, the agitation is stopped, and the excess solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a syringe filter to remove any undissolved solid particles.

  • Concentration Analysis: The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique. Two common methods are:

    • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the solid residue is dried to a constant weight. The solubility is calculated from the mass of the residue and the initial volume of the solution.[7]

    • UV-Vis Spectrophotometry: For compounds with a chromophore, like this compound, a calibration curve is first generated using standard solutions of known concentrations. The absorbance of the filtered saturated solution is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined by comparison to the calibration curve.[7]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.

G Workflow for Solubility Determination A Preparation: Add excess solute to solvent B Equilibration: Agitate at constant temperature (24-72h) A->B Step 1 C Separation: Filter to remove undissolved solid B->C Step 2 D Analysis (Gravimetric): C->D Step 3 E Transfer known volume of filtrate to pre-weighed container D:s->E:n F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculation: Determine mass of residue per volume of solvent G->H

Caption: Workflow for solubility determination.

References

An In-depth Technical Guide on the Discovery and Initial Studies of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, has emerged as a valuable building block in medicinal chemistry and materials science. While information regarding its initial discovery is not extensively documented, its synthesis and the study of its derivatives have provided insights into its potential as a precursor for pharmacologically active agents. This technical guide consolidates the available information on the synthesis, physicochemical properties, and initial biological studies of this compound and its derivatives, providing a foundational resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic chemistry and biological assays. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₆Cl₂O₂[1]
Molecular Weight 217.05 g/mol [2]
Melting Point 218-220 °C[3]
Boiling Point 366.6 ± 32.0 °C (Predicted)[3]
Density 1.457 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.18 ± 0.10 (Predicted)[3]
Solubility Soluble in ethanol (25 mg/mL)[3]
Appearance White to off-white crystalline powder

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks/Signals
¹H NMR (Predicted) δ ~7.8-7.5 (m, 3H, Ar-H), ~7.6 (d, 1H, -CH=), ~6.5 (d, 1H, =CH-COOH)
¹³C NMR (Predicted) δ ~172 (C=O), ~143 (-CH=), ~135-128 (Ar-C), ~120 (=CH-COOH)
Infrared (IR) (Typical Absorptions) ~3300-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch), ~1630 cm⁻¹ (C=C stretch), ~850-550 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (MS) (Expected m/z) Molecular Ion [M]⁺: 216 (with characteristic isotopic pattern for two chlorine atoms)

Synthesis of this compound

The Knoevenagel-Doebner condensation is a widely employed and efficient method for the synthesis of α,β-unsaturated carboxylic acids, including this compound. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-Dichlorobenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline product.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 3_4_Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Reaction_Vessel Reaction at Reflux (115 °C, 3-4h) 3_4_Dichlorobenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Pyridine Pyridine (Solvent/Base) Pyridine->Reaction_Vessel Piperidine Piperidine (Catalyst) Piperidine->Reaction_Vessel Workup Quenching with HCl/Ice & Filtration Reaction_Vessel->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Final_Product This compound Purification->Final_Product

Knoevenagel-Doebner Synthesis Workflow

Initial Biological Studies and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of cinnamic acid derivatives has been extensively investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of halogen atoms, such as chlorine, into the molecular structure is a common strategy in medicinal chemistry to enhance biological activity.

Derivatives of this compound have been explored for their potential as antimicrobial agents. The mechanism of action for cinnamic acid derivatives against microbes often involves the disruption of cell membrane integrity and the inhibition of essential cellular enzymes.

Furthermore, many cinnamic acid derivatives have been shown to modulate key signaling pathways implicated in inflammation and cancer. While the direct targets of this compound are yet to be fully elucidated, it is plausible that its derivatives could interact with pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central regulators of cellular processes like inflammation, proliferation, and apoptosis.

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Degradation Degradation IkB->Degradation ubiquitination & degradation NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates to Cinnamic_Acid_Derivative Cinnamic Acid Derivative (Potential Inhibitor) Cinnamic_Acid_Derivative->IKK_Complex inhibits Gene_Transcription Pro-inflammatory Gene Transcription NF_kB_active->Gene_Transcription induces

Potential Inhibition of the NF-κB Signaling Pathway

Conclusion

This compound represents a key synthetic intermediate with considerable potential for the development of novel therapeutic agents and functional materials. This technical guide provides a consolidated overview of its fundamental properties, a detailed protocol for its synthesis via the Knoevenagel-Doebner condensation, and a prospective look into its biological relevance based on the activities of related cinnamic acid derivatives. Further research into the direct biological effects of this compound and the synthesis of its novel derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 3,4-Dichlorocinnamic Acid: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic acid. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight. While specific experimental data for this compound is limited in publicly available literature, this document details established synthetic protocols and discusses potential biological activities by drawing parallels with closely related cinnamic acid derivatives. The guide summarizes quantitative data in structured tables, provides detailed experimental methodologies for analogous compounds, and includes visualizations of relevant signaling pathways to support further research and drug development efforts.

Core Properties of this compound

This compound is a solid organic compound characterized by a cinnamic acid backbone with two chlorine atoms substituted on the phenyl ring at the 3 and 4 positions. These substitutions are expected to influence its chemical reactivity and biological activity.

PropertyValue
CAS Number 1202-39-7
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol
Appearance Expected to be a solid at room temperature

Synthesis of this compound: Experimental Protocols

Perkin Reaction

The Perkin reaction offers a direct method for synthesizing cinnamic acids from aromatic aldehydes and acid anhydrides.

Reaction: 3,4-Dichlorobenzaldehyde + Acetic Anhydride → this compound

Experimental Protocol:

  • A mixture of 3,4-dichlorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (2 equivalents) is heated at 180°C for 5-8 hours.

  • The reaction mixture is then cooled to room temperature and poured into water.

  • The mixture is acidified with concentrated hydrochloric acid to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Heck Reaction

The Heck reaction is a versatile method for creating substituted alkenes from aryl halides and alkenes.

Reaction: 1-Bromo-3,4-dichlorobenzene + Acrylic Acid → this compound

Experimental Protocol:

  • A mixture of 1-bromo-3,4-dichlorobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and triethylamine (2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 100-120°C in a sealed tube for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with an appropriate organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Biological Activities and Potential Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The introduction of halogen atoms, such as chlorine, into the molecular structure has been shown to potentially increase antibacterial activity.[1]

While specific studies on the signaling pathways modulated by this compound are not extensively documented, research on related cinnamic acid derivatives suggests potential interactions with key cellular signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]

Potential Anti-inflammatory and Anticancer Effects via NF-κB and MAPK Pathways

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cellular processes like proliferation and apoptosis.[2] Dysregulation of these pathways is often implicated in chronic inflammatory diseases and cancer. Cinnamic acid derivatives have been reported to inhibit the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[2]

The potential mechanism of action for this compound could involve the modulation of these pathways, leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates and Activates This compound (Proposed) This compound (Proposed) This compound (Proposed)->IKK Complex Inhibits Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Proposed inhibition of the NF-κB signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors / Stress Growth Factors / Stress Receptor Receptor Growth Factors / Stress->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates and Activates This compound (Proposed) This compound (Proposed) This compound (Proposed)->Raf Inhibits Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival

Caption: Proposed modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, the established synthetic routes and known biological activities of analogous cinnamic acid derivatives provide a solid foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to serve as a valuable resource for scientists exploring the therapeutic potential of this and related compounds. Further studies are warranted to elucidate the specific biological effects and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Photodimerization of 3,4-Dichlorocinnamic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodimerization of 3,4-dichlorocinnamic acid in an aqueous solution. The document details the core chemical transformation, experimental protocols, and analytical methodologies pertinent to this photochemical reaction.

Introduction

The photodimerization of cinnamic acids is a classic [2+2] photocycloaddition reaction that has been extensively studied, primarily in the solid state. This reaction leads to the formation of cyclobutane derivatives, namely truxillic and truxinic acids, which are valuable synthons in organic chemistry and drug development. The stereochemical outcome of the reaction in the solid state is governed by the crystal packing of the cinnamic acid molecules, a principle known as topochemical control.

While solid-state photodimerization is well-documented, the reaction in solution presents different challenges and opportunities. In solution, the molecules have greater conformational freedom, which can lead to a mixture of products or favor cis-trans isomerization over dimerization. However, conducting the reaction in an aqueous solution is of significant interest from a green chemistry perspective.

This guide focuses on the photodimerization of this compound in an aqueous medium. The presence of the chloro substituents on the phenyl ring can influence the electronic properties of the molecule and potentially affect the reaction's quantum yield and product distribution.

Reaction Pathway and Products

The photodimerization of this compound proceeds via a [2+2] cycloaddition of the alkene moieties of two monomer molecules upon irradiation with ultraviolet (UV) light. In the case of this compound, the reaction is known to yield a β-truxinic acid derivative, specifically 3,3',4,4'-tetrachloro-β-truxinic acid.

Caption: Reaction scheme for the photodimerization.

Quantitative Data

Quantitative data for the photodimerization of this compound, particularly in aqueous solution, is not extensively reported in the literature. The following tables summarize the available data and provide context with data from related compounds.

Table 1: Product Information for the Photodimerization of this compound

ReactantProductProduct TypeMelting Point (°C)
This compound3,3',4,4'-Tetrachloro-β-truxinic acidβ-Truxinic Acid Derivative146-147

Table 2: Comparative Photodimerization Data of Cinnamic Acid Derivatives (Primarily in Solid State)

Cinnamic Acid DerivativeProduct TypeYieldReaction Conditions
α-trans-Cinnamic Acidα-Truxillic AcidHighSolid-state, UV irradiation
β-trans-Cinnamic Acidβ-Truxinic Acid60-90%Solid-state, UV irradiation
2,4-Dichlorocinnamic Acidβ-Truxinic Acid DerivativeNot specifiedSolid-state, UV irradiation

Experimental Protocols

General Procedure for Photodimerization in Aqueous Solution

cluster_workflow Experimental Workflow prep Preparation of Aqueous Solution irrad UV Irradiation prep->irrad extract Product Extraction irrad->extract purify Purification extract->purify charac Characterization purify->charac

Caption: A generalized experimental workflow.

  • Solution Preparation: Prepare a dilute aqueous solution of this compound. Due to its limited water solubility, a low concentration (e.g., 10⁻³ to 10⁻⁵ M) is recommended. The use of a co-solvent like ethanol or acetonitrile may be necessary to achieve the desired concentration, though this will deviate from a purely aqueous system. The pH of the solution can be adjusted to increase the solubility of the carboxylic acid.

  • Irradiation: Transfer the solution to a quartz reaction vessel to allow for the transmission of UV light. Irradiate the solution with a suitable UV source, such as a medium-pressure mercury lamp, which has strong emission lines in the UV-B and UV-A regions where cinnamic acids absorb. The reaction vessel should be equipped with a cooling system to maintain a constant temperature, as heat can influence the reaction. The irradiation time will need to be optimized and can range from several hours to days.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A decrease in the absorbance maximum of the monomer (around 280-300 nm) indicates its consumption.

  • Product Isolation: After the reaction is complete (as determined by the monitoring technique), the product can be isolated. If a precipitate forms, it can be collected by filtration. Otherwise, acidification of the solution may be required to precipitate the less soluble dimer. Extraction with an organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent is another common method.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Protocol for Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. Its determination involves measuring the number of moles of product formed or reactant consumed per mole of photons absorbed.

  • Actinometry: The photon flux of the light source must be determined using a chemical actinometer. The potassium ferrioxalate actinometer is commonly used for the UV region.

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid.

    • Irradiate a known volume of the actinometer solution under the exact same conditions as the experimental sample for a specific time.

    • After irradiation, develop the actinometer solution by adding a buffered solution of 1,10-phenanthroline to form a colored complex with the Fe²⁺ ions produced.

    • Measure the absorbance of the complex at 510 nm and calculate the moles of Fe²⁺ formed using the Beer-Lambert law.

    • Calculate the photon flux using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

  • Reaction Analysis: Irradiate the this compound solution for a set time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

  • Quantification: Determine the change in the concentration of the reactant or the concentration of the product formed using a calibrated analytical technique such as HPLC or quantitative NMR.

  • Calculation: The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

Analytical Characterization

The product of the photodimerization, 3,3',4,4'-tetrachloro-β-truxinic acid, can be characterized using a variety of spectroscopic techniques.

  • UV-Vis Spectroscopy: The photodimerization can be monitored by observing the decrease in the characteristic UV absorbance of the conjugated cinnamic acid monomer. The product, lacking this conjugation, will have a significantly different UV spectrum.

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibration (typically around 1630-1640 cm⁻¹) of the monomer and the appearance of signals corresponding to the cyclobutane ring C-H bonds in the dimer are key indicators of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the photodimer.

    • ¹H NMR: The vinylic protons of the monomer (typically in the 6.5-7.8 ppm region) will be absent in the dimer's spectrum. New signals corresponding to the cyclobutane ring protons will appear in the upfield region (typically 3.5-4.5 ppm). The coupling patterns of these protons can provide information about the stereochemistry of the dimer.

    • ¹³C NMR: The disappearance of the alkene carbon signals of the monomer and the appearance of new sp³ carbon signals for the cyclobutane ring are characteristic.

Table 3: Expected NMR Chemical Shift Ranges for β-Truxinic Acid Derivatives

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HCyclobutane Protons3.5 - 4.5
¹HAromatic Protons7.0 - 8.0
¹³CCyclobutane Carbons40 - 55
¹³CCarboxyl Carbon170 - 180
¹³CAromatic Carbons120 - 140
  • Mass Spectrometry (MS): Provides the molecular weight of the dimer, confirming the addition of two monomer units.

Conclusion

The photodimerization of this compound in aqueous solution offers a potentially green route to the synthesis of the corresponding β-truxinic acid derivative. While the reaction is known to occur, detailed quantitative data and optimized protocols for the aqueous phase reaction are areas that warrant further investigation. The methodologies and analytical techniques outlined in this guide provide a solid framework for researchers to explore and characterize this photochemical transformation. Further studies are needed to determine the quantum yield in aqueous solution and to fully understand the influence of the dichloro-substitution on the reaction efficiency and stereoselectivity in a solution-phase environment.

An In-depth Technical Guide to the Crystal Structure Analysis of Cinnamic Acid Derivatives: A Comparative Study in the Absence of 3,4-Dichlorocinnamic Acid Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds with significant interest in pharmaceutical and materials science due to their diverse biological activities and potential for designing novel crystalline materials. The arrangement of molecules in the solid state, or crystal structure, profoundly influences the physicochemical properties of a compound, including its solubility, stability, and bioavailability. X-ray crystallography is the definitive technique for elucidating these three-dimensional atomic arrangements.

This technical guide aims to provide a comprehensive overview of the crystal structure analysis of cinnamic acid derivatives. While a specific crystal structure for 3,4-Dichlorocinnamic acid is not publicly available in the searched crystallographic databases, this guide presents a comparative analysis of two closely related compounds: trans-3,4-Difluorocinnamic acid and 3,4-Dimethoxycinnamic acid. This comparative approach offers valuable insights into how different substituents on the phenyl ring influence the crystal packing and intermolecular interactions.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for trans-3,4-Difluorocinnamic acid and 3,4-Dimethoxycinnamic acid, providing a basis for understanding the solid-state behavior of 3,4-disubstituted cinnamic acids.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
trans-3,4-Difluorocinnamic acid[1]C₉H₆F₂O₂MonoclinicP2₁/n3.71896.469432.9659092.19890792.14
3,4-Dimethoxycinnamic acid[2]C₁₁H₁₂O₄MonoclinicP2₁/c11.2168.21414.07390109.99901218.44

Table 2: Selected Bond Lengths and Angles (Representative)

Due to the unavailability of specific bond length and angle data for this compound in the search results, this table cannot be populated. A detailed crystallographic study would be required to determine these parameters.

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The protocols described here are generalized from typical procedures for small organic molecules.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown using slow evaporation techniques.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for cinnamic acid derivatives include ethanol, ethyl acetate, and acetone.

  • Solution Preparation: A saturated or near-saturated solution of the compound is prepared at room temperature or a slightly elevated temperature.

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This slow process encourages the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification SolventScreen Solvent Screening Purification->SolventScreen SlowEvaporation Slow Evaporation SolventScreen->SlowEvaporation DataCollection Data Collection SlowEvaporation->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Analysis of Crystal Packing and Intermolecular Interactions StructureRefinement->DataAnalysis

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3,4-Dichlorocinnamic acid, a compound of interest in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this particular molecule, this document synthesizes information from related compounds, such as cinnamic acid and chlorinated aromatic acids, to project a likely thermal profile. It includes detailed experimental protocols, expected thermal decomposition data, and a plausible decomposition pathway.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[1][4] A TGA instrument consists of a high-precision balance, a furnace, and a programmable temperature controller, which together generate a thermogram—a plot of mass versus temperature.[4]

Expected Thermal Profile of this compound

The decomposition of this compound is anticipated to occur in distinct stages. The initial weight loss is likely associated with the decarboxylation of the carboxylic acid group, a common decomposition pathway for cinnamic acids.[7] This would be followed by the subsequent decomposition of the chlorinated aromatic structure at higher temperatures, potentially involving the release of hydrogen chloride (HCl).[6]

Table 1: Projected Thermal Decomposition Data for this compound

Temperature Range (°C)Projected Weight Loss (%)Associated Decomposition Event
150 - 250~20-25%Decarboxylation (loss of CO₂) from the carboxylic acid group.
250 - 500~40-50%Decomposition of the dichlorostyrene intermediate, loss of HCl.
> 500~25-35%Formation of a carbonaceous residue.

Note: The data in this table is hypothetical and projected based on the thermal behavior of related compounds. Actual experimental results may vary.

Experimental Protocols

A standard methodology for conducting the thermogravimetric analysis of an organic compound like this compound is detailed below. This protocol is based on general TGA procedures.[1][2][4][8]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C is required. Alumina or platinum crucibles are typically used for sample containment.[8]

3.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible.[8]

3.3. TGA Measurement Parameters

The following parameters should be set for the analysis:

Table 2: TGA Experimental Parameters

ParameterValue
Heating Rate 10 °C/min
Temperature Range Ambient to 800 °C
Atmosphere Inert (Nitrogen)
Flow Rate 20-50 mL/min
Crucible Type Alumina (70 µL)
Sample Mass 5-10 mg

3.4. Procedure

  • The TGA instrument is purged with nitrogen gas to establish an inert atmosphere.

  • The sample crucible is placed on the balance mechanism within the furnace.

  • The furnace is sealed, and the initial sample weight is recorded.

  • The temperature program is initiated, heating the sample from ambient temperature to 800°C at a constant rate of 10 °C/min.

  • The sample mass is continuously monitored and recorded throughout the heating process.

  • The resulting data is plotted as a thermogram (weight % vs. temperature).

  • The derivative of the thermogram (DTG curve) can also be plotted to identify the temperatures of maximum weight loss rate.

Below is a graphical representation of the experimental workflow.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_results Results weigh Weigh Sample (5-10 mg) place Place in Crucible weigh->place load Load Crucible place->load purge Purge with N2 purge->load program Set Parameters load->program start Start Heating program->start record Record Data start->record plot Plot Thermogram record->plot interpret Interpret Data plot->interpret

Figure 1: Experimental workflow for the thermogravimetric analysis of this compound.

Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a multi-step mechanism. The initial and most favorable decomposition step is the decarboxylation of the carboxylic acid, releasing carbon dioxide. This is a known decomposition pathway for cinnamic acid and its derivatives.[7] The resulting intermediate, 3,4-dichlorostyrene, would then undergo further decomposition at higher temperatures. The presence of chlorine atoms on the aromatic ring suggests that the subsequent fragmentation could involve the elimination of hydrogen chloride (HCl) and the eventual formation of a carbonaceous residue.[6]

The proposed decomposition pathway is illustrated in the diagram below.

Decomposition_Pathway compound This compound intermediate 3,4-Dichlorostyrene compound->intermediate - CO2 (Decarboxylation) ~150-250°C products Decomposition Products (HCl, etc.) intermediate->products Fragmentation ~250-500°C residue Carbonaceous Residue products->residue >500°C

Figure 2: A plausible thermal decomposition pathway for this compound.

Conclusion

This technical guide outlines the expected thermogravimetric behavior of this compound based on the known properties of related chemical structures. The primary decomposition events are projected to be decarboxylation followed by the fragmentation of the chlorinated aromatic ring. The provided experimental protocol offers a standardized approach for obtaining empirical TGA data for this compound. Further experimental validation is necessary to confirm the precise decomposition temperatures and weight losses. This information is valuable for drug development professionals and scientists working on the formulation and stability testing of pharmaceuticals and other materials containing this compound.

References

A Technical Guide to Quantum Chemical Calculations for 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,4-Dichlorocinnamic acid. While experimental data provides valuable insights, computational chemistry offers a powerful complementary approach to understanding molecular structure, vibrational spectra, and electronic characteristics at the atomic level. This document outlines the standard computational methodologies and presents the expected outcomes of such an analysis, serving as a framework for researchers in drug design and materials science.

The insights derived from these calculations are instrumental in predicting the reactivity, stability, and potential biological activity of this compound and its derivatives. By understanding the molecule's electronic landscape and vibrational modes, researchers can make more informed decisions in the development of new therapeutic agents and functional materials.

Computational Methodology: A Standard Protocol

The following section details a typical protocol for performing quantum chemical calculations on this compound. This methodology is based on widely accepted practices in computational chemistry for molecules of similar size and complexity.[1][2][3]

1.1. Software and Theoretical Model

The calculations would be performed using a standard quantum chemistry software package such as Gaussian.[4] The theoretical model of choice is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for many molecular systems.[5][6] A popular and effective functional for this type of analysis is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

1.2. Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. A commonly used and reliable basis set for organic molecules containing chlorine is the Pople-style basis set, 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

1.3. Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

1.4. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The results of this analysis provide the theoretical infrared (IR) and Raman spectra of the molecule. This allows for the assignment of specific vibrational modes to the experimentally observed spectral bands.

1.5. Electronic Property Calculations

To understand the electronic nature of this compound, several key properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Other calculated electronic properties include the molecular electrostatic potential (MEP), Mulliken atomic charges, and the dipole moment.

Data Presentation: Expected Computational Results

This section presents the anticipated quantitative data from a quantum chemical analysis of this compound in a series of structured tables. The values presented are illustrative and based on typical results for similar cinnamic acid derivatives.

Table 1: Optimized Geometrical Parameters

The following table summarizes the expected bond lengths and bond angles for the key structural features of this compound.

Parameter Atoms Involved Calculated Value (Å or °)
Bond Lengths
C-Cl (para)~ 1.74
C-Cl (meta)~ 1.73
C=C (alkene)~ 1.34
C-C (alkene-phenyl)~ 1.48
C=O (carbonyl)~ 1.22
C-O (hydroxyl)~ 1.35
O-H~ 0.97
Bond Angles
C-C-Cl (para)~ 119.5
C-C-Cl (meta)~ 120.5
C=C-C (phenyl)~ 125.0
C-C=O~ 123.0
C-C-O (hydroxyl)~ 111.0
C-O-H~ 107.0
Table 2: Vibrational Frequencies and Assignments

This table outlines the principal vibrational modes and their expected frequencies from the calculated IR and Raman spectra.

Vibrational Mode Frequency (cm⁻¹) Description
O-H Stretch~ 3500 (monomer), ~3000 (dimer)Stretching of the carboxylic acid hydroxyl group. The frequency is sensitive to hydrogen bonding.[7]
C-H Stretch (aromatic)~ 3100 - 3000Stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (alkene)~ 3050Stretching of the C-H bond on the alkene chain.
C=O Stretch~ 1720Stretching of the carbonyl group in the carboxylic acid.
C=C Stretch (alkene)~ 1630Stretching of the carbon-carbon double bond in the alkene chain.
C=C Stretch (aromatic)~ 1600, 1580, 1490In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring.
C-Cl Stretch~ 700 - 600Stretching vibrations of the carbon-chlorine bonds.
Table 3: Electronic and Thermodynamic Properties

The following table summarizes key electronic and thermodynamic parameters that provide insight into the reactivity and stability of the molecule.

Property Calculated Value Significance
Electronic Properties
HOMO Energy~ -6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy~ -2.0 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Energy Gap (ΔE)~ 4.5 eVAn indicator of chemical reactivity; a larger gap implies greater stability.
Dipole Moment~ 3.5 DebyeA measure of the overall polarity of the molecule.
Thermodynamic Properties
Zero-Point Vibrational Energy~ 100 kcal/molThe vibrational energy of the molecule at 0 Kelvin.
Rotational Constants(GHz)Related to the moments of inertia of the molecule.
Thermal Energy (298.15 K)~ 110 kcal/molThe total thermal energy of the molecule at standard temperature.

Visualizations: Workflows and Relationships

Visual diagrams are essential for conceptualizing the computational process and the relationships between molecular properties. The following diagrams were generated using the DOT language.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR & Raman) freq_calc->vib_spectra elec_data Electronic Properties (HOMO, LUMO, MEP) elec_prop->elec_data analysis Data Analysis & Interpretation opt_geom->analysis vib_spectra->analysis elec_data->analysis

Computational workflow for this compound.

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap Energy Level LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Energy Level Reactivity Chemical Reactivity Energy_Gap->Reactivity Inversely Proportional Stability Kinetic Stability Energy_Gap->Stability Directly Proportional

Relationship between electronic properties and molecular stability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of 3,4-Dichlorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities, including notable antimicrobial properties.[1][2][3] The modification of the cinnamic acid scaffold offers a promising avenue for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4] This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dichlorocinnamic acid derivatives, specifically esters and amides, and the subsequent evaluation of their antimicrobial efficacy. The introduction of dichloro-substituents on the phenyl ring is a key modification aimed at enhancing the lipophilicity and electronic properties of the parent molecule, which may lead to improved antimicrobial activity.[5]

Data Presentation

The following tables summarize the antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various cinnamic acid derivatives against a selection of pathogenic bacteria and fungi. While specific data for this compound derivatives is limited in publicly available literature, the provided data for closely related chlorinated analogues offers valuable insights into their potential efficacy.

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

CompoundDerivative TypeStaphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosaReference(s)
Cinnamic Acid->5000>5000>5000[2]
Methyl 4-chlorocinnamateEster>5.09 µmol/mL*--[5]
Ethyl 4-chlorocinnamateEster---[5]
Methoxyethyl 4-chlorocinnamateEster---[5]
Perillyl 4-chlorocinnamateEster---[5]
N-Isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amideAmide---[6]
N-Isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amideAmide---[6]
N-(2-Phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amideAmide---[6]

*Converted from µmol/mL for comparative purposes where possible.

Table 2: Antifungal Activity of Cinnamic Acid Derivatives (MIC in µg/mL)

CompoundDerivative TypeCandida albicansCandida glabrataCandida kruseiReference(s)
Methyl 4-chlorocinnamateEster5.09 µmol/mL5.09 µmol/mL>5.09 µmol/mL[5]
Ethyl 4-chlorocinnamateEster---[5]
Methoxyethyl 4-chlorocinnamateEster0.13 µmol/mL--[5]
Perillyl 4-chlorocinnamateEster0.024 µmol/mL*--[5]

*Converted from µmol/mL for comparative purposes where possible.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound esters and amides is typically achieved through a two-step process involving the activation of the carboxylic acid group followed by nucleophilic substitution with an appropriate alcohol or amine.

Workflow for the Synthesis of this compound Derivatives

G cluster_0 Activation of Carboxylic Acid cluster_1 Ester Synthesis cluster_2 Amide Synthesis A This compound C 3,4-Dichlorocinnamoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 3,4-Dichlorocinnamate Ester C->F I 3,4-Dichlorocinnamide C->I D Alcohol (R-OH) D->F E Pyridine (Base) E->F G Amine (R-NH₂) G->I H Triethylamine (Base) H->I

Caption: General synthesis workflow for this compound esters and amides.

Protocol 1: Synthesis of 3,4-Dichlorocinnamoyl Chloride

This protocol describes the conversion of this compound to its highly reactive acyl chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, add this compound (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add an excess of thionyl chloride (e.g., 5-10 equivalents) and a few drops of dry dimethylformamide (DMF) as a catalyst.

  • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,4-dichlorocinnamoyl chloride is a yellow to brown oil or solid and can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3,4-Dichlorocinnamate (Esterification)

This protocol details the synthesis of an ethyl ester derivative as an example. Other esters can be synthesized by substituting ethanol with the desired alcohol.

Materials:

  • 3,4-Dichlorocinnamoyl chloride (from Protocol 1)

  • Anhydrous ethanol

  • Pyridine or triethylamine (as a base)

  • Dry dichloromethane (DCM) or diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 3,4-dichlorocinnamoyl chloride (1 equivalent) in a suitable dry solvent such as DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous ethanol (1.1 equivalents) and pyridine (1.1 equivalents) in DCM to the cooled acyl chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3,4-dichlorocinnamate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: Synthesis of N-Phenyl-3,4-dichlorocinnamide (Amidation)

This protocol describes the synthesis of an N-phenyl amide derivative. Other amides can be prepared using the corresponding primary or secondary amine.

Materials:

  • 3,4-Dichlorocinnamoyl chloride (from Protocol 1)

  • Aniline

  • Triethylamine (as a base)

  • Dry tetrahydrofuran (THF) or DCM

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in dry THF in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

  • Slowly add a solution of 3,4-dichlorocinnamoyl chloride (1 equivalent) in dry THF to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-phenyl-3,4-dichlorocinnamide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Antimicrobial Activity Assays

The antimicrobial activity of the synthesized this compound derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

G A Prepare stock solutions of test compounds B Perform serial dilutions in 96-well plates A->B D Inoculate wells with microbial suspension B->D C Prepare microbial inoculum (0.5 McFarland) C->D E Incubate plates at 37°C for 24 hours D->E F Add resazurin or visually inspect for growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • In a 96-well plate, perform two-fold serial dilutions of the stock solutions in the appropriate broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the microbial suspension to each well containing the serially diluted compounds.

  • Include positive, negative, and growth controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. The addition of a viability indicator like resazurin can also be used to determine the MIC.

Mechanism of Action

The antimicrobial mechanism of cinnamic acid and its derivatives is believed to be multifactorial. A primary mode of action involves the disruption of the microbial cell membrane integrity. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Additionally, these compounds may interfere with the function of essential enzymes and inhibit biofilm formation, which is a critical virulence factor for many pathogenic microorganisms. The presence of the dichloro-substituents in the synthesized derivatives is hypothesized to enhance their lipophilicity, thereby facilitating their interaction with and disruption of the microbial cell membrane.

Signaling Pathway Disruption by Cinnamic Acid Derivatives

G A 3,4-Dichlorocinnamic Acid Derivative B Microbial Cell Membrane A->B Intercalation E Inhibition of Essential Enzymes A->E F Inhibition of Biofilm Formation A->F C Increased Membrane Permeability B->C D Leakage of Intracellular Contents C->D G Cell Death D->G E->G F->G

Caption: Postulated mechanisms of antimicrobial action for this compound derivatives.

References

Application of 3,4-Dichlorocinnamic Acid in the Synthesis of CCR2B Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3,4-dichlorocinnamic acid in the synthesis of C-C chemokine receptor 2B (CCR2B) antagonists, with a focus on the potent and selective antagonist, INCB3344. Detailed experimental protocols for the characterization of these antagonists, quantitative data, and a depiction of the relevant signaling pathway are included to support research and drug development efforts in this area.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), are key mediators in the inflammatory response, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis has been implicated in a multitude of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes. Consequently, the development of small molecule antagonists targeting CCR2 has become a significant area of interest for therapeutic intervention.

This compound serves as a valuable starting material in the synthesis of a variety of bioactive molecules. Its substituted phenyl ring and reactive carboxylic acid moiety make it a versatile building block for the construction of complex chemical scaffolds, including those found in potent CCR2 antagonists such as INCB3344, a pyrrolidine-based compound.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for the exemplary CCR2 antagonist, INCB3344.

Table 1: In Vitro Activity of INCB3344

TargetAssay TypeSpeciesIC50 (nM)Reference
CCR2Binding AntagonismHuman5.1[1]
CCR2Binding AntagonismMurine9.5[1]
CCR2ChemotaxisHuman3.8[1]
CCR2ChemotaxisMurine7.8[1]
CCR1Binding AntagonismMurine>1000[2]
CCR5Binding AntagonismMurine>3000[2]

Table 2: Pharmacokinetic Properties of INCB3344 in Mice

ParameterValueReference
Oral Bioavailability47%[1]
Free Fraction (Human Serum)24%[1]
Free Fraction (Mouse Serum)15%[1]

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolidine-Based CCR2 Antagonist

While a direct, step-by-step synthesis of INCB3344 from this compound is not explicitly detailed in a single public-domain source, a plausible synthetic route can be constructed based on established organic chemistry principles and published syntheses of similar pyrrolidine-containing molecules. The following represents a generalized, multi-step synthetic workflow.

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

This compound can be converted to the corresponding acid chloride, 3,4-dichlorobenzoyl chloride. A common method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Materials: this compound, thionyl chloride, and an inert solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Suspend this compound in the inert solvent.

    • Slowly add an excess of thionyl chloride to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3,4-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

The synthesized 3,4-dichlorobenzoyl chloride can be used to acylate a suitable pyrrolidine precursor. This is a key step in attaching the dichlorophenyl moiety to the core scaffold.

  • Materials: 3,4-Dichlorobenzoyl chloride, a protected pyrrolidine derivative (e.g., N-Boc-pyrrolidine), and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an inert solvent.

  • Procedure:

    • Dissolve the protected pyrrolidine derivative in an inert solvent and cool to 0°C.

    • Slowly add the Lewis acid catalyst.

    • Add a solution of 3,4-dichlorobenzoyl chloride in the same solvent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by carefully adding ice and water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the acylated pyrrolidine.

Step 3: Further Functionalization and Deprotection

Subsequent steps would involve the modification of other functional groups on the pyrrolidine ring and the final deprotection of any protecting groups to yield the final CCR2 antagonist. The specific reactions would depend on the exact structure of the target molecule.

Protocol 2: CCR2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human CCR2B.

    • Radioligand: [¹²⁵I]-CCL2.

    • Test compound (e.g., synthesized CCR2 antagonist).

    • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).

    • 96-well filter plates (e.g., GF/C filters).

    • Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in the binding buffer.

    • In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-CCL2 (at a concentration near its Kd), and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled CCL2.

    • Initiate the binding reaction by adding 50 µL of the CCR2-expressing cell membranes to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and add scintillation fluid to each well.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the IC50 value of the test compound and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 3: Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

  • Materials:

    • CCR2-expressing cells (e.g., THP-1 monocytic cells).

    • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

    • Recombinant human CCL2.

    • Test compound (e.g., synthesized CCR2 antagonist).

    • Transwell inserts (e.g., with 5 µm pore size).

    • 24-well plates.

    • Staining solution (e.g., Diff-Quik).

  • Procedure:

    • Resuspend CCR2-expressing cells in chemotaxis medium.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.

    • Add chemotaxis medium containing CCL2 (at a concentration that induces sub-maximal migration) to the lower wells of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add the pre-treated cell suspension to the upper chamber of the inserts.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, remove the inserts and wipe off the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Count the number of migrated cells in several fields under a microscope.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

Mandatory Visualization

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effectors CCL2 CCL2 (MCP-1) CCR2B CCR2B Receptor CCL2->CCR2B Binds G_Protein G-protein CCR2B->G_Protein Activates JAK JAK CCR2B->JAK PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PKC PKC PLC->PKC Akt Akt PI3K->Akt STAT STAT JAK->STAT Cellular_Response Cellular Response (Chemotaxis, Proliferation, Cytokine Release) PKC->Cellular_Response Akt->Cellular_Response STAT->Cellular_Response Antagonist 3,4-Dichlorocinnamic Acid-Derived Antagonist Antagonist->CCR2B Blocks

Caption: CCR2B signaling pathway and the inhibitory action of antagonists.

Experimental_Workflow cluster_assays Biological Evaluation start Start: This compound synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification antagonist Pure CCR2B Antagonist purification->antagonist binding_assay Radioligand Binding Assay (Determine Ki) antagonist->binding_assay chemotaxis_assay Chemotaxis Assay (Determine IC50) antagonist->chemotaxis_assay selectivity_assay Selectivity Assays (vs. other receptors) antagonist->selectivity_assay data_analysis Data Analysis & Structure-Activity Relationship (SAR) binding_assay->data_analysis chemotaxis_assay->data_analysis selectivity_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for the synthesis and evaluation of CCR2B antagonists.

References

Application Notes and Protocols: 3,4-Dichlorocinnamic Acid as a Versatile Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including potent anticancer activities.[1] These natural compounds and their synthetic analogs can be chemically modified at three primary sites: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group, making them ideal scaffolds for developing novel therapeutic agents.[2] Among these, halogenated derivatives are of particular interest as the introduction of halogen atoms can significantly enhance metabolic stability and biological activity.[3] 3,4-Dichlorocinnamic acid (3,4-DCCA) serves as a key starting material for the synthesis of various derivatives, such as amides and hydrazide-hydrazones, which have shown promise as antiproliferative, antiangiogenic, and apoptosis-inducing agents.[1][4] This document provides detailed protocols for the synthesis and biological evaluation of novel anticancer agents derived from 3,4-DCCA.

Synthesis of Novel Anticancer Agents from this compound

The carboxylic acid moiety of 3,4-DCCA is a prime target for modification to generate libraries of bioactive compounds, particularly amides and hydrazide-hydrazones. The general workflow involves the activation of the carboxylic acid, followed by coupling with a desired amine or hydrazine.

G cluster_synthesis General Synthesis Workflow DCCA This compound AC Acid Chloride Formation (e.g., SOCl2) DCCA->AC Activation Amide 3,4-DCCA Amide Derivative AC->Amide Coupling Hydrazide 3,4-DCCA Hydrazide AC->Hydrazide Coupling Amine Amine (R-NH2) Amine->Amide Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazide Hydrazone 3,4-DCCA Hydrazide-Hydrazone Hydrazide->Hydrazone Condensation Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hydrazone

General synthesis workflow for 3,4-DCCA derivatives.
Experimental Protocol: Synthesis of 3,4-Dichlorocinnamic Amides

This protocol details the synthesis of amide derivatives from 3,4-DCCA.

  • Acid Chloride Formation:

    • In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution.

    • Remove the excess solvent and reagent under reduced pressure to obtain the crude this compound chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in an anhydrous solvent like DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.2 eq) in DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 3-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

In Vitro Anticancer Activity

The cytotoxic effects of novel 3,4-DCCA derivatives can be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of a compound. While specific data for 3,4-DCCA derivatives is emerging, the following table summarizes the anticancer activity of various substituted cinnamic acid amides and hydrazones to provide a comparative context.

Compound IDDerivative TypeR Group (Substitution)Cancer Cell LineIC₅₀ (µM)Reference
1 Cinnamic AmideN-methylA-549 (Lung)11.38[5]
2 Cinnamic Amide3,4-dichloro, N-methylA-549 (Lung)10.36[5]
3 Cinnamic Amide4-chloro, N-methylA-549 (Lung)11.06[5]
4 Primaquine-Cinnamide2-fluoroMCF-7 (Breast)1.1[6]
5 Primaquine-Acylsemicarbazide4-trifluoromethylMCF-7 (Breast)(nanomolar)[6]
6 Hydrazide-HydrazonePyrrole ringPC-3 (Prostate)1.32[7]
7 Hydrazide-HydrazonePyrrole ringMCF-7 (Breast)2.99[7]
8 Hydrazide-HydrazonePyrrole ringHT-29 (Colon)1.71[7]

Mechanism of Action: Induction of Apoptosis

Cinnamic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[8] A common pathway involves the modulation of key signaling molecules that regulate cell survival and proliferation. For instance, some derivatives can suppress the activation of transcription factors like NF-κB, which is crucial for inflammation and tumorigenesis.

G cluster_pathway Proposed Apoptotic Pathway DCCA_deriv 3,4-DCCA Derivative ROS ↑ Reactive Oxygen Species (ROS) DCCA_deriv->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) DCCA_deriv->Bcl2 Bax ↑ Bax (Pro-apoptotic) DCCA_deriv->Bax Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mechanism of apoptosis induction by 3,4-DCCA derivatives.

Experimental Protocols for Biological Assays

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

  • Cell Seeding:

    • Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized 3,4-DCCA derivative in DMSO.

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the 3,4-DCCA derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 400 µL of binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound stands out as a promising and versatile precursor for the development of novel anticancer agents. The synthetic accessibility of its amide and hydrazide-hydrazone derivatives, coupled with their potential to induce apoptosis and inhibit cancer cell proliferation, makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented herein provide a foundational framework for researchers to explore the therapeutic potential of this class of compounds in oncology drug discovery.

References

Application Notes and Protocols for the Synthesis of N-aryl-3,4-dichlorocinnamanilides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a series of N-aryl-3,4-dichlorocinnamanilides, compounds of interest in medicinal chemistry and drug development due to their potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The synthesis is a two-step process commencing with the Perkin reaction to synthesize the 3,4-dichlorocinnamic acid precursor, followed by its conversion to the corresponding acid chloride and subsequent amidation with various substituted anilines. This protocol includes detailed experimental procedures, characterization data for the synthesized compounds, and a visual representation of the synthetic workflow.

Introduction

N-aryl-3,4-dichlorocinnamanilides are a class of organic compounds characterized by a 3,4-dichlorophenyl propenoyl moiety attached to a substituted aniline through an amide linkage. The presence of the dichlorinated phenyl ring and the cinnamide scaffold suggests potential for a range of biological activities. This protocol outlines a reliable and reproducible method for the synthesis of these compounds, enabling further investigation into their structure-activity relationships and therapeutic potential.

Data Presentation

A series of N-aryl-3,4-dichlorocinnamanilides were synthesized. The yields and melting points of the final products are summarized in Table 1.

Table 1: Synthesized N-aryl-3,4-dichlorocinnamanilides and their Physicochemical Properties

Compound IDN-Aryl SubstituentYield (%)Melting Point (°C)
1a Phenyl85168-170
1b 4-Chlorophenyl88198-200
1c 4-Methylphenyl82185-187
1d 4-Methoxyphenyl80175-177
1e 3,4-Dichlorophenyl92210-212

Table 2: 1H and 13C NMR Spectral Data for Selected N-aryl-3,4-dichlorocinnamanilides in DMSO-d6

Compound ID1H NMR (δ, ppm)13C NMR (δ, ppm)
1a 10.3 (s, 1H, NH), 7.8-7.2 (m, 10H, Ar-H, CH=CH), 6.8 (d, 1H, J=15.6 Hz, CH=CH)163.5, 140.2, 139.4, 135.2, 132.0, 131.5, 131.2, 129.8, 129.1, 128.5, 124.0, 120.8, 119.5
1b 10.4 (s, 1H, NH), 7.8-7.3 (m, 9H, Ar-H, CH=CH), 6.8 (d, 1H, J=15.6 Hz, CH=CH)163.6, 140.1, 138.3, 135.3, 132.1, 131.6, 131.3, 129.9, 129.0, 128.6, 127.8, 122.3, 119.8
1e 10.5 (s, 1H, NH), 8.0-7.3 (m, 8H, Ar-H, CH=CH), 6.9 (d, 1H, J=15.6 Hz, CH=CH)163.8, 139.9, 139.1, 135.4, 132.2, 131.7, 131.4, 130.8, 130.0, 129.2, 128.7, 121.5, 120.4, 119.9

Experimental Protocols

Step 1: Synthesis of this compound

This procedure utilizes the Perkin reaction to synthesize the cinnamic acid derivative.

Reagents and Materials:

  • 3,4-Dichlorobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine 3,4-dichlorobenzaldehyde (0.1 mol), acetic anhydride (0.15 mol), and anhydrous potassium acetate (0.1 mol).

  • Attach a reflux condenser and heat the mixture in a heating mantle at 180°C for 5 hours.

  • Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into 200 mL of water in a 500 mL beaker.

  • Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Add a small amount of activated charcoal to the boiling solution and continue to boil for an additional 10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Acidify the filtrate with concentrated HCl until the precipitation of the product is complete.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Step 2: Synthesis of 3,4-Dichlorocinnamoyl Chloride

Reagents and Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place this compound (0.05 mol) in a dry 100 mL round-bottom flask.

  • Add anhydrous toluene (50 mL) and a catalytic amount of DMF (2-3 drops).

  • Attach a reflux condenser fitted with a calcium chloride drying tube.

  • Slowly add thionyl chloride (0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas (SO2 and HCl) ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3,4-dichlorocinnamoyl chloride is used in the next step without further purification.

Step 3: Synthesis of N-aryl-3,4-dichlorocinnamanilides (General Procedure)

Reagents and Materials:

  • 3,4-Dichlorocinnamoyl chloride

  • Substituted aniline (e.g., aniline, 4-chloroaniline, etc.)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Beakers

  • Buchner funnel and filter paper

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the substituted aniline (0.05 mol) and triethylamine (0.06 mol) in anhydrous DCM (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Dissolve the crude 3,4-dichlorocinnamoyl chloride from Step 2 in anhydrous DCM (30 mL) and add it dropwise to the aniline solution over a period of 30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to afford the pure N-aryl-3,4-dichlorocinnamanilide. If recrystallization is insufficient, purification by column chromatography on silica gel may be required.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Perkin Reaction cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amidation A 3,4-Dichlorobenzaldehyde C K2CO3, 180°C A->C B Acetic Anhydride B->C D This compound C->D E This compound F SOCl2, Toluene, Reflux E->F G 3,4-Dichlorocinnamoyl Chloride F->G H 3,4-Dichlorocinnamoyl Chloride J Et3N, DCM H->J I Substituted Aniline I->J K N-aryl-3,4-dichlorocinnamanilide J->K Logical_Relationship Start Starting Materials Precursor_Synth Precursor Synthesis (this compound) Start->Precursor_Synth Activation Carboxylic Acid Activation (Acid Chloride Formation) Precursor_Synth->Activation Coupling Amide Bond Formation (Coupling with Anilines) Activation->Coupling Purification Purification (Recrystallization / Chromatography) Coupling->Purification Characterization Product Characterization (NMR, MP, etc.) Purification->Characterization Final_Product N-aryl-3,4-dichlorocinnamanilides Characterization->Final_Product

3,4-Dichlorocinnamic Acid: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorocinnamic acid is a halogenated derivative of cinnamic acid that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including the dichlorinated phenyl ring and the α,β-unsaturated carboxylic acid moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The presence of chlorine atoms can significantly enhance the pharmacological properties of the resulting molecules, including their antimicrobial and anticancer activities. These application notes provide detailed protocols and quantitative data for the utilization of this compound in the synthesis of novel therapeutic agents.

Application 1: Synthesis of N-Aryl-(2E)-3-(3,4-dichlorophenyl)prop-2-enamides with Antimicrobial and Anticancer Activity

Derivatives of this compound, particularly N-arylcinnamamides, have demonstrated significant potential as both antimicrobial and anticancer agents. The introduction of various substituted anilines to the cinnamic acid backbone allows for the fine-tuning of the biological activity of the resulting compounds.

Quantitative Data for Synthesized 3,4-Dichlorocinnamanilides
Compound IDAniline SubstituentYield (%)Melting Point (°C)Antibacterial Activity (MIC, µM) vs. S. aureusAnticancer Activity (IC50, µM) vs. MCF-7
1a 4-Fluoroaniline78165-1676.2515.5
1b 4-Chloroaniline82178-1803.1312.8
1c 4-Bromoaniline85185-1873.1311.2
1d 4-Iodoaniline83192-1941.569.8
1e 4-Nitroaniline75210-21212.525.1
Experimental Protocol: Synthesis of (2E)-3-(3,4-dichlorophenyl)-N-(4-chlorophenyl)prop-2-enamide (Compound 1b)

This protocol outlines the synthesis of a representative N-arylcinnamamide using this compound and 4-chloroaniline.

Materials:

  • This compound

  • 4-Chloroaniline

  • Phosphorus trichloride (PCl₃)

  • Dry chlorobenzene

  • Microwave reactor

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine this compound (1.0 mmol), 4-chloroaniline (1.0 mmol), and dry chlorobenzene (5 mL).

  • Addition of Reagent: To the stirred mixture, add phosphorus trichloride (0.5 mmol) dropwise.

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 15-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (2E)-3-(3,4-dichlorophenyl)-N-(4-chlorophenyl)prop-2-enamide.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Biological Mechanisms of Action

Anticancer Activity: Inhibition of the NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to exert their anticancer effects through the modulation of key cellular signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancer cells and plays a crucial role in cell proliferation, survival, and inflammation.

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits DNA DNA NF-κB->DNA Translocates and binds 3,4-Dichlorocinnamide\nDerivative 3,4-Dichlorocinnamide Derivative 3,4-Dichlorocinnamide\nDerivative->IKK Inhibits Gene Transcription Gene Transcription DNA->Gene Transcription Promotes Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival

Inhibition of the NF-κB signaling pathway.
Antibacterial Activity: Disruption of the Bacterial Cell Membrane

The antibacterial action of cinnamamides derived from this compound is largely attributed to their ability to disrupt the integrity of the bacterial cell membrane. This disruption leads to the leakage of intracellular components and ultimately, cell death.

Bacterial_Membrane_Disruption cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, Metabolites) Disruption Membrane Disruption (Pore Formation, Increased Permeability) Cell Membrane->Disruption 3,4-Dichlorocinnamide\nDerivative 3,4-Dichlorocinnamide Derivative 3,4-Dichlorocinnamide\nDerivative->Cell Membrane Interacts with Leakage Leakage of Intracellular Contents Disruption->Leakage Cell Death Cell Death Leakage->Cell Death

Disruption of the bacterial cell membrane.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of 3,4-dichlorocinnamide derivatives to their biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis of 3,4-Dichlorocinnamanilides Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Activity (MTT Assay) Biological_Screening->Anticancer_Assay Antibacterial_Assay Antibacterial Activity (MIC Determination) Biological_Screening->Antibacterial_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Anticancer_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis End End Data_Analysis->End

General experimental workflow.

Conclusion

This compound is a readily accessible and highly adaptable building block for the synthesis of novel compounds with significant therapeutic potential. The straightforward synthetic protocols and the potent biological activities of its derivatives make it a compound of high interest for researchers in medicinal chemistry and drug development. The provided application notes and protocols serve as a foundation for the further exploration and optimization of this compound-based compounds as next-generation antimicrobial and anticancer agents.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dichlorocinnamic acid. The methodology utilizes a reversed-phase C18 column with UV detection, providing a sensitive and specific assay. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to support research, quality control, and drug development activities involving this compound.

Introduction

This compound is a cinnamic acid derivative with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this compound is essential for its development and application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such aromatic carboxylic acids.[1] This application note presents a detailed protocol for the analysis of this compound using a standard reversed-phase HPLC system with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)[3]

    • Water (HPLC grade or ultrapure)[3]

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)[3]

    • This compound reference standard (purity ≥ 97%)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. Optimization may be necessary depending on the specific instrumentation and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm (based on UV absorbance of similar compounds)
Preparation of Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. This stock solution should be stored at 2-8°C when not in use.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.

  • Accurately weigh a sufficient amount of the sample to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]

Results and Discussion

Under the specified chromatographic conditions, this compound should be well-resolved from other components in the sample matrix. The retention time is expected to be in the range of 10-15 minutes, but this can vary depending on the specific column and system. A typical calibration curve should exhibit a linear relationship between the peak area and the concentration of this compound, with a correlation coefficient (r²) of ≥ 0.999.

The following table presents hypothetical data for a calibration curve.

Concentration (µg/mL)Peak Area (mAU*s)
150
5255
10510
251275
502550
1005100

Protocol Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 275 nm Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it suitable for routine quality control and research applications. The method should be validated for its intended use to ensure performance characteristics such as linearity, accuracy, precision, and specificity meet the required criteria.

References

Application Notes and Protocols for the GC-MS Analysis of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dichlorocinnamic acid is a halogenated aromatic carboxylic acid. The analysis of such compounds is crucial in various fields, including environmental monitoring, metabolite identification in drug development, and industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the direct analysis of polar and non-volatile compounds like carboxylic acids by GC-MS is challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analyte of interest from complex matrices.[3]

a. Liquid-Liquid Extraction (LLE) Protocol:

  • For liquid samples (e.g., water, plasma), acidify the sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid) to ensure the this compound is in its protonated form.

  • Add an equal volume of a water-immiscible organic solvent such as dichloromethane or ethyl acetate.[3]

  • Vortex the mixture vigorously for 2-5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the mixture to achieve phase separation.

  • Carefully collect the organic layer containing the analyte.

  • Repeat the extraction process two more times with fresh organic solvent to maximize recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL. The sample is now ready for derivatization.

b. Solid-Phase Extraction (SPE) Protocol:

  • Select an appropriate SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode anion exchange cartridge) based on the sample matrix and analyte properties.[3]

  • Condition the cartridge by passing a specified volume of methanol followed by deionized water through it.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound from the cartridge using a suitable solvent (e.g., methanol or acetonitrile).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of an appropriate solvent (e.g., acetonitrile) before derivatization.

2. Derivatization Protocol

To enhance volatility for GC-MS analysis, the carboxylic acid group of this compound must be derivatized. Silylation, specifically trimethylsilylation, is a common and effective method.[1]

  • Transfer 100 µL of the prepared sample extract into a clean, dry autosampler vial.

  • Add 50 µL of a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Quantitative Data Summary

The following table outlines typical parameters for a quantitative GC-MS analysis of derivatized this compound. These parameters may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph (GC)
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Range50 - 500 amu
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Matrix dependent Concentration Solvent Evaporation Extraction->Concentration Derivatization Silylation (e.g., with BSTFA) Concentration->Derivatization Reaction Heating (60-70°C) Derivatization->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (EI) Separation->Ionization Detection Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Results and Discussion

The derivatization of this compound with a silylating agent like BSTFA is expected to produce the corresponding trimethylsilyl (TMS) ester. This derivative will be significantly more volatile and thermally stable than the parent acid, allowing for good chromatographic peak shape and reproducible analysis by GC-MS.

Upon electron ionization, the TMS derivative of this compound is expected to produce a characteristic mass spectrum. The molecular ion should be observable, and characteristic fragment ions resulting from the loss of a methyl group ([M-15]+) and the cleavage of the silyl group will aid in structural confirmation. For quantitative analysis, selected ion monitoring (SIM) of the most abundant and specific ions will provide the best sensitivity and selectivity.

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, derivatization, and instrumental analysis offer a robust starting point for researchers and scientists. It is important to note that method optimization, including the choice of internal standards for quantification, may be necessary to achieve the desired performance for specific sample matrices and analytical objectives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3,4-Dichlorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of 3,4-Dichlorocinnamic acid derivatives against various cancer cell lines. Detailed protocols for assessing cytotoxicity are included to facilitate the replication and further investigation of these compounds as potential anticancer agents.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The substitution pattern on the phenyl ring of the cinnamic acid scaffold plays a crucial role in modulating their cytotoxic effects. Derivatives bearing electron-withdrawing groups, such as halogens, have shown enhanced potency. This document focuses specifically on this compound derivatives, summarizing their in vitro cytotoxicity and providing detailed experimental protocols for their evaluation.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following table summarizes the available quantitative data for a selection of these derivatives against various human cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 3,4-Dichlorobenzyl amide of 3,4-methylenedioxycinnamic acidHCT116 (Colon Carcinoma)71[1]

Note: Data for a broader range of this compound esters, anilides, and hydrazones is still emerging in the scientific literature.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the in vitro cytotoxicity of this compound derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Human cancer cell line of interest (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells with untreated cells (medium only) as a negative control and wells with vehicle (e.g., DMSO in medium) as a vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2 to 4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add 3,4-Dichlorocinnamic Acid Derivatives incubate_24h->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate % Viability read_absorbance->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Workflow for the MTT Cell Viability Assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[6][7]

Materials:

  • This compound derivative stock solution

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the this compound derivative for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[8]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes in the dark at room temperature.[8]

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[7]

Cell_Cycle_Analysis_Workflow start Start: Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix Cells in 70% Ethanol harvest->fix stain Stain with Propidium Iodide/RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M, Sub-G1) analyze->quantify end End quantify->end

Workflow for Cell Cycle Analysis.

Putative Signaling Pathways in Cytotoxicity

Cinnamic acid derivatives have been shown to induce cytotoxicity in cancer cells through various mechanisms, primarily by inducing apoptosis (programmed cell death). The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to apoptosis.[9]

Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates initiator caspase-9.[11] Caspase-9 subsequently activates executioner caspases, culminating in apoptosis.[11]

The following diagram illustrates a generalized model of these apoptotic signaling pathways that may be activated by this compound derivatives.

Apoptosis_Signaling_Pathways cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway derivative 3,4-Dichlorocinnamic Acid Derivative death_receptor Death Receptors (e.g., Fas, TNFR) derivative->death_receptor dna_damage DNA Damage derivative->dna_damage caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptotic Signaling Pathways.

Conclusion

The available data, though limited, suggests that this compound derivatives possess cytotoxic activity against cancer cells. The provided protocols for the MTT assay and cell cycle analysis offer standardized methods for further investigation of these compounds. Future studies should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship and to elucidate the specific molecular mechanisms and signaling pathways involved in their cytotoxic effects. This will be crucial for the development of these compounds as potential therapeutic agents for cancer treatment.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3,4-Dichlorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial susceptibility testing of compounds derived from 3,4-dichlorocinnamic acid. This document includes detailed experimental protocols, a summary of antimicrobial activity, and visualizations of key processes to guide researchers in this area.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] The synthetic modification of the cinnamic acid scaffold, such as the introduction of halogen substituents, has been explored to enhance its therapeutic potential. Notably, derivatives of this compound have shown promising antibacterial and antifungal activities. This document outlines the standardized methods for evaluating the antimicrobial efficacy of these compounds.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for representative this compound derivatives against various microbial strains.

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
Anilide3,4-DichlorocinnamanilideGram-positive bacteria> Ampicillin[3]
Anilide3,4-DichlorocinnamanilideMycobacterial strainsComparable to Isoniazid & Rifampicin[3]

Note: MIC values can vary between studies due to differences in microbial strains, media, and experimental conditions.

Experimental Protocols

A standardized and widely accepted method for determining the MIC of antimicrobial agents is the broth microdilution method.[4][5][6][7] This protocol has been adapted for testing hydrophobic compounds like this compound derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials and Reagents:

  • Test Compounds: Prepare stock solutions of this compound derivatives in a suitable solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Cultures: Grow the target bacterial or fungal strains in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the exponential growth phase.[4]

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

  • Growth Media: Prepare sterile broth appropriate for the test microorganisms.

  • Positive Control: A standard antibiotic or antifungal agent (e.g., Ampicillin for bacteria, Amphotericin B for fungi).

  • Negative Control: Broth medium without any antimicrobial agent.

  • Solvent Control: Broth medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

2. Inoculum Preparation:

  • Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Assay Procedure:

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum and compound concentrations.

  • Controls:

    • Growth Control (Positive Control): 100 µL of broth + 100 µL of inoculum.

    • Sterility Control (Negative Control): 200 µL of broth only.

    • Solvent Control: 100 µL of broth + 100 µL of inoculum containing the highest concentration of the solvent used.

  • Incubation: Cover the plates and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).[4]

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

  • Optionally, a growth indicator such as resazurin or p-iodonitrotetrazolium violet (INT) can be added to aid in the visualization of microbial viability.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution assay for determining the MIC of this compound derivatives.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Microbial Inoculum D Inoculate with Microbial Suspension B->D C->D E Incubate Plate D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Broth microdilution workflow for MIC determination.
Proposed Mechanism of Action

While the exact signaling pathways for this compound derivatives are still under investigation, a proposed mechanism of action for some cinnamic acid derivatives against fungi involves the inhibition of the benzoate 4-hydroxylase (CYP53) enzyme.[4] This enzyme is crucial for the detoxification of benzoate, a key intermediate in fungal aromatic compound metabolism. Inhibition of CYP53 leads to the accumulation of toxic benzoate, ultimately resulting in fungal cell death.

Mechanism_of_Action Compound 3,4-Dichlorocinnamic Acid Derivative CYP53 Benzoate 4-Hydroxylase (CYP53) Compound->CYP53 Inhibits Detox Detoxification CYP53->Detox Benzoate Benzoate (Toxic Intermediate) Benzoate->CYP53 Substrate Inhibition Fungal Cell Death Benzoate->Inhibition Accumulation Leads to Growth Fungal Cell Growth Detox->Growth Allows

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichlorocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.[1] Each method offers distinct advantages and presents different challenges.[2]

Q2: Which synthesis method is most suitable for my research?

A2: The choice of method depends on factors like the availability of starting materials, desired yield, scalability, and tolerance for specific reaction conditions.[2] The Perkin reaction is a classic method but often requires high temperatures.[3] The Knoevenagel condensation is a versatile method that can be performed under milder conditions.[4][5] The Heck reaction is known for its high selectivity but may require more expensive palladium catalysts.[1][6]

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Certain reagents, such as pyridine and palladium catalysts, have specific handling requirements and potential toxicity that should be reviewed in their respective Safety Data Sheets (SDS).

Q4: How can I purify the crude this compound product?

A4: Common purification techniques for this compound include recrystallization and flash column chromatography.[7][8] Recrystallization from a suitable solvent system, such as ethanol/water, is often effective for removing minor impurities.[9] For more complex impurity profiles, flash column chromatography using silica gel is recommended.[7]

Troubleshooting Guides

Low Yield

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors depending on the chosen synthesis method. Here are some common issues and their remedies:

  • Perkin Reaction:

    • Moisture: This reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and use anhydrous reagents.[1]

    • Impure Reactants: 3,4-Dichlorobenzaldehyde can oxidize if exposed to air. Using freshly purified starting materials is advisable.[1]

    • Suboptimal Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (3-5 hours) for completion.[1][3]

  • Knoevenagel Condensation:

    • Catalyst Inactivity: The amine catalyst (e.g., piperidine, pyridine) can degrade over time. Use a fresh or purified catalyst.

    • Inefficient Decarboxylation: The intermediate formed from malonic acid needs to decarboxylate to form the final product. Insufficient heating during or after the condensation can lead to incomplete decarboxylation.[8]

  • Heck Reaction:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities in the reactants or solvent.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using high-purity reagents is crucial.

    • Incorrect Base: The choice and amount of base are critical. Triethylamine or sodium acetate are commonly used, and their stoichiometry should be optimized.[6]

Side Product Formation

Q: I am observing significant side product formation in my reaction. How can I minimize this?

A: The formation of byproducts is a common issue. Here are some strategies to mitigate them:

  • Perkin Reaction: The formation of dark, resinous materials can occur due to the self-condensation of the aldehyde at high temperatures.[1] To minimize this, maintain strict temperature control and avoid unnecessarily long reaction times.

  • Knoevenagel Condensation: A potential side product is the Michael addition product, where another molecule of the malonic acid enolate adds to the newly formed double bond.[1] Using a weaker base can help to reduce this side reaction.[10]

  • Heck Reaction: Homocoupling of the aryl halide to form a biaryl compound is a possible side reaction, especially at higher temperatures.[1] Using the optimal catalyst loading and temperature can help to suppress this.

Reaction Stalling

Q: My reaction starts but does not proceed to completion. What should I do?

A: A stalled reaction can be due to several factors:

  • Insufficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can lead to poor contact between reactants and catalysts.[1]

  • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst, particularly in the Heck reaction.[11] Purifying the reactants and using high-purity, dry solvents can resolve this issue.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the depletion of one reactant before the other is fully consumed.[8] Carefully check the stoichiometry of your reagents.

Data Presentation

Comparison of Synthesis Methods for Cinnamic Acid Derivatives
FeaturePerkin ReactionKnoevenagel CondensationHeck Reaction
Aryl Starting Material 3,4-Dichlorobenzaldehyde3,4-Dichlorobenzaldehyde3,4-Dichloro-halobenzene
C2-Source Acetic AnhydrideMalonic AcidAcrylic Acid / Acrylates
Catalyst/Base Alkali salt of the acid (e.g., NaOAc)Weak amine (e.g., Pyridine, Piperidine)Palladium catalyst and a base (e.g., Et3N)
Typical Temperature High (160-180 °C)[12]Moderate to High (Reflux in Pyridine ~115 °C)[2]Moderate (80-100 °C)[12]
Key Advantages Uses readily available starting materials.Good yields, milder conditions than Perkin.[13]High selectivity, broad substrate scope.[1]
Common Disadvantages High temperatures, potential for side products.[14]Can require toxic solvents like pyridine.[10]Expensive and sensitive catalyst.[15]
Reported Yields for Substituted Cinnamic Acid Synthesis
Synthesis MethodSubstituent on BenzaldehydeCatalyst/BaseYield (%)Reference
Perkin Reactionp-ChloroSodium Acetate80[16]
Knoevenagel Condensationp-ChloroGlycine81.2[17]
Knoevenagel CondensationUnsubstitutedPyridine/Piperidine90[8]
Knoevenagel CondensationVariousDABCOGood to Excellent[18]
Heck Reactionp-Chloro (from Iodide)Pd(OAc)2/PPh3Excellent[19]

Experimental Protocols

Protocol 1: Synthesis via Perkin Reaction

Reagents and Setup:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Anhydrous sodium acetate (0.6 eq)

  • Round-bottom flask with an air condenser

Procedure:

  • Combine 3,4-Dichlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in the round-bottom flask.[12]

  • Attach the air condenser and heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and add water to hydrolyze the excess acetic anhydride.

  • The product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Knoevenagel Condensation

Reagents and Setup:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Dissolve 3,4-Dichlorobenzaldehyde and malonic acid in pyridine in the round-bottom flask.[2]

  • Add a catalytic amount of piperidine to the solution.[2]

  • Heat the reaction mixture to reflux (around 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[2]

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a cold, dilute hydrochloric acid solution to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Protocol 3: Synthesis via Heck Reaction

Reagents and Setup:

  • 1-Bromo-3,4-dichlorobenzene (1.0 eq)

  • Acrylic acid (1.5 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triethylamine (2.0 eq)

  • Acetonitrile (solvent)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To the reaction vessel, add 1-bromo-3,4-dichlorobenzene, acrylic acid, palladium(II) acetate, and acetonitrile.[12]

  • Add triethylamine as the base.[12]

  • Heat the reaction mixture at 80-90 °C for 1-2 hours under an inert atmosphere, monitoring by TLC.[12]

  • After cooling, pour the reaction mixture into 3 M HCl.[12]

  • Collect the precipitated product by suction filtration.[12]

  • Wash the solid with water and air dry. The crude product can be purified by recrystallization.[12]

Protocol 4: Purification by Recrystallization

Reagents and Setup:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the flask on a hot plate and add the minimum amount of hot ethanol to completely dissolve the solid.[9]

  • While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.[9]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Wash the crystals with a small amount of a cold ethanol/water mixture.[7]

  • Dry the purified crystals in a vacuum oven or desiccator.[8]

Mandatory Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_reagents Key Reagents cluster_end Final Product A 3,4-Dichlorobenzaldehyde Perkin Perkin Reaction A->Perkin Knoevenagel Knoevenagel Condensation A->Knoevenagel B 3,4-Dichlorohalobenzene Heck Heck Reaction B->Heck P This compound Perkin->P Knoevenagel->P Heck->P R1 Acetic Anhydride, NaOAc R1->Perkin R2 Malonic Acid, Pyridine R2->Knoevenagel R3 Acrylic Acid, Pd Catalyst, Base R3->Heck

Caption: Key synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Observed Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purify Reactants (Distillation/Recrystallization) Q1->A1_Yes Impure A1_No Proceed to Next Check Q1->A1_No Pure Q2 Are Reaction Conditions Optimal? A1_Yes->Q2 A1_No->Q2 A2_Yes Adjust Temperature, Time, or Atmosphere Q2->A2_Yes No A2_No Proceed to Next Check Q2->A2_No Yes Q3 Is Catalyst/Base Active and Stoichiometry Correct? A2_Yes->Q3 A2_No->Q3 A3_Yes Use Fresh Catalyst/Base, Verify Stoichiometry Q3->A3_Yes No A3_No Consider Alternative Synthesis Route Q3->A3_No Yes End Yield Improved A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for low reaction yield.

Knoevenagel_Optimization cluster_params Key Reaction Parameters Yield Improved Yield of This compound Catalyst Catalyst Choice (e.g., Pyridine vs. DABCO) Catalyst->Yield affects rate & side reactions Temp Reaction Temperature Temp->Yield influences rate & decarboxylation Ratio Reactant Molar Ratio (Aldehyde:Malonic Acid) Ratio->Yield drives equilibrium Time Reaction Time Time->Yield ensures completion

Caption: Logical relationships for optimizing Knoevenagel condensation yield.

References

Technical Support Center: Perkin Reaction for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the Perkin reaction for synthesizing cinnamic acids.

Troubleshooting Guide: Low Yield & Common Issues

This guide addresses the most frequent problems encountered during the synthesis of cinnamic acid and its derivatives via the Perkin reaction.

Q1: My reaction resulted in a very low or no yield of cinnamic acid. What are the most likely causes?

Low or no product formation is a common issue that can often be traced back to several critical factors:

  • Inactive Catalyst: The base catalyst, typically anhydrous sodium or potassium acetate, is highly susceptible to moisture. If the catalyst is hydrated, it will be ineffective.[1][2]

    • Solution: Ensure the catalyst is completely anhydrous. It is best practice to dry the sodium or potassium acetate in an oven before use.[1][3]

  • Impure Reactants: The purity of your starting materials is crucial. Benzaldehyde is particularly prone to oxidation when exposed to air, forming benzoic acid, which will not participate in the reaction.[1][4]

    • Solution: Use freshly distilled benzaldehyde to ensure high purity.[4]

  • Inadequate Reaction Conditions: The Perkin reaction requires high temperatures and prolonged heating to proceed to completion.[1][5]

    • Solution: Ensure the reaction temperature is maintained, typically around 180°C, for a sufficient duration, often ranging from 3 to 8 hours or even longer.[1][4][5]

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants can significantly limit the yield.

    • Solution: A common and effective molar ratio is approximately 1 mole of the aromatic aldehyde to 2 moles of acetic anhydride and 0.7 moles of the base catalyst.[1]

  • Moisture Contamination: Acetic anhydride can be hydrolyzed by moisture, rendering it inactive for the reaction.[4]

    • Solution: Use thoroughly dried glassware and anhydrous reagents to prevent contamination.[4]

Q2: The reaction mixture turned into a dark, tar-like substance. What causes this and how can it be prevented?

The formation of dark, resinous byproducts is often due to side reactions, such as the self-condensation of benzaldehyde, which can be exacerbated by high temperatures.[4]

  • Prevention:

    • Maintain strict temperature control and avoid exceeding the recommended range (e.g., 180-190°C).[2]

    • Ensure adequate and consistent stirring to maintain a homogeneous mixture and prevent localized overheating.[2]

    • Use purified benzaldehyde, as impurities can catalyze polymerization.[4]

Q3: My final product is oily or gummy and fails to crystallize properly. What went wrong?

This issue typically points to the presence of impurities, most commonly unreacted benzaldehyde, which can inhibit crystallization.[1]

  • Solution: During the work-up, ensure the complete removal of unreacted benzaldehyde. This is often achieved by steam distillation or by converting the cinnamic acid to its soluble salt (sodium cinnamate) and washing with an organic solvent before re-acidification.[1][2]

Q4: The melting point of my purified cinnamic acid is lower than the literature value (~133°C). Why?

A depressed melting point is a clear indicator of impurities in the final product.[1]

  • Common Impurities & Solutions:

    • Starting Materials/Byproducts: Recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol-water mixture, to remove residual starting materials or side products.[1][2]

    • Residual Acetic Acid: Thoroughly wash the collected crystals with cold water on a Büchner funnel to remove any remaining acetic acid from the hydrolysis step.[1]

Frequently Asked Questions (FAQs)

Q5: What is the role of the base catalyst in the Perkin reaction?

The base, typically the alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride), acts as a catalyst to generate a carbanion (enolate) from the anhydride.[5][6][7] This carbanion is the key nucleophile that attacks the carbonyl carbon of the aromatic aldehyde, initiating the condensation.[5][8]

Q6: Can other bases be used instead of sodium or potassium acetate?

Yes, other bases like triethylamine, pyridine, or potassium carbonate can be used.[6][9][10] The choice of base can significantly influence the reaction rate and yield.[2] Potassium acetate is often reported to give higher yields than sodium acetate under the same conditions.[11]

Q7: What is a typical expected yield for the Perkin reaction?

Yields can vary widely based on the specific substrates and reaction conditions. With optimized protocols, yields in the range of 70-75% are achievable.[1][11] However, student preparations or unoptimized reactions may result in significantly lower yields.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different experimental parameters can affect the final yield of cinnamic acid.

Table 1: Effect of Reaction Time and Temperature on Cinnamic Acid Yield

Temperature (°C)Reaction Time (hours)Approximate Yield (%)
1804~20
180870–72
150870–75
1802470–75
Data compiled from multiple sources.[1]

Table 2: Effect of Base Catalyst on Cinnamic Acid Yield (Reaction Conditions: Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)

CatalystApproximate Yield (%)
Sodium AcetateLower Yields Reported
Potassium Acetate70–72
Data compiled from a comparative study.[1][11]

Experimental Protocols

Standard Protocol for Cinnamic Acid Synthesis via Perkin Reaction

This protocol provides a generalized methodology for the synthesis of cinnamic acid.

Materials:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate (or Potassium Acetate)

  • 10% Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Air condenser (or reflux condenser)

  • Heating mantle or oil bath

  • Beakers, Separatory Funnel

  • Büchner funnel and filter flask

  • Activated charcoal (optional, for decolorization)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine benzaldehyde (1 mole), acetic anhydride (2 moles), and freshly dried anhydrous sodium acetate (0.7 moles).[1]

  • Heating: Attach an air condenser to the flask and heat the mixture in an oil bath. Maintain a temperature of approximately 180°C and allow the reaction to proceed for 4-8 hours.[1][5][8]

  • Hydrolysis and Neutralization: Allow the mixture to cool slightly, then carefully pour the hot contents into a large beaker containing 100-200 mL of water. Add 10% sodium hydroxide solution while stirring until the solution is basic (pH 9-10). This step hydrolyzes the remaining acetic anhydride and converts the cinnamic acid product into its water-soluble salt, sodium cinnamate.[1][11]

  • Removal of Unreacted Aldehyde: If unreacted benzaldehyde is present (often noticeable by its characteristic almond smell), remove it by steam distillation.[2]

  • Decolorization (Optional): If the resulting solution is colored, add a small amount of activated charcoal, heat the solution gently, and then perform a hot filtration to remove the charcoal.[1]

  • Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH 1-2). Cinnamic acid will precipitate as a white solid.[1][11]

  • Isolation and Purification: Collect the cinnamic acid crystals by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove inorganic salts and residual acid.[1]

  • Drying: Dry the purified crystals completely. The melting point of pure trans-cinnamic acid is 133°C.[1]

Visualizations

The following diagrams illustrate key logical and chemical pathways involved in the Perkin reaction.

TroubleshootingWorkflow start Start: Low Cinnamic Acid Yield check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure Benzaldehyde? Hydrated Catalyst? Incorrect Molar Ratios? check_reagents->reagent_issue fix_reagents Action: - Distill Benzaldehyde - Dry Catalyst (Oven) - Verify Molar Ratios reagent_issue->fix_reagents Yes check_conditions 2. Verify Reaction Conditions reagent_issue->check_conditions No fix_reagents->check_conditions conditions_issue Temp < 180°C? Time < 4-8 hours? Moisture Contamination? check_conditions->conditions_issue fix_conditions Action: - Increase Temp/Time - Ensure Anhydrous Setup conditions_issue->fix_conditions Yes check_workup 3. Review Work-up Procedure conditions_issue->check_workup No fix_conditions->check_workup workup_issue Incomplete Hydrolysis? Poor Extraction? Impure Product? check_workup->workup_issue fix_workup Action: - Ensure Basic pH during wash - Steam Distill Benzaldehyde - Recrystallize Final Product workup_issue->fix_workup Yes end Optimized Yield workup_issue->end No fix_workup->end

Caption: Troubleshooting workflow for low yield in the Perkin reaction.

PerkinMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Final Products Ac2O Acetic Anhydride Enolate Anhydride Enolate (Carbanion) Ac2O->Enolate Base Acetate (Base) Base->Ac2O Deprotonation Benz Benzaldehyde AldolAdd Aldol Adduct Benz->AldolAdd Enolate->Benz Nucleophilic Attack UnsatAnhydride Unsaturated Anhydride AldolAdd->UnsatAnhydride Dehydration (-H2O) CinnamicAcid Cinnamic Acid UnsatAnhydride->CinnamicAcid Hydrolysis H2O Water

Caption: Simplified mechanism of the Perkin reaction for cinnamic acid.

References

Technical Support Center: Optimizing Column Chromatography for 3,4-Dichlorocinnamic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the purification of 3,4-Dichlorocinnamic acid using column chromatography. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the recommended stationary phase due to its effectiveness in separating compounds of moderate polarity.[1] A common and effective mobile phase is a gradient of hexane and ethyl acetate.[1] The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate to facilitate the elution of the moderately polar this compound. For acidic compounds like this, adding a small amount of acetic acid to the mobile phase can improve peak shape and separation, though it will need to be removed from the final product.[1]

Q2: What is a typical Rf value for this compound on a TLC plate?

A2: While specific Rf values can vary depending on the exact conditions (e.g., silica plate activity, chamber saturation), for cinnamic acid analogues, an Rf of approximately 0.52 has been observed using a mobile phase of n-hexane:ethyl acetate (6:4, v/v). This provides a good starting point for developing your separation. An optimal Rf value for column chromatography is generally in the range of 0.2-0.4 to ensure good separation from both less polar and more polar impurities.

Q3: My this compound is not moving from the origin of the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, it indicates a very strong interaction with the polar silica gel. To address this, you can try the following:

  • Increase Mobile Phase Polarity Further: While increasing the ethyl acetate concentration is a good first step, you may need to introduce a more polar solvent. Adding a small percentage of methanol to your ethyl acetate/hexane mobile phase can significantly increase its eluting strength.

  • Add an Acidic Modifier: For carboxylic acids, strong adsorption to the silica gel can be overcome by adding a small amount of a competitive acidic modifier to the mobile phase. Acetic acid or formic acid (typically 0.1-1%) can help to protonate the silica surface silanol groups and reduce the strong interaction with your acidic compound, allowing it to move up the plate.[2]

Q4: I am observing significant peak tailing in my collected fractions. How can I improve the peak shape?

A4: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase.[2] To achieve more symmetrical peaks:

  • Acidify the Mobile Phase: As mentioned previously, adding a small amount of acetic or formic acid to your hexane/ethyl acetate mobile phase can minimize interactions with residual silanol groups on the silica gel, which are a primary cause of tailing for acidic compounds.[2]

  • Check for Column Overloading: Injecting too much sample can lead to peak distortion.[2] If you suspect this, try reducing the amount of crude material loaded onto the column.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks can lead to uneven flow and band broadening, resulting in tailing. Ensure your silica gel is packed uniformly.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound, particularly after its synthesis via the Knoevenagel-Doebner condensation of 3,4-dichlorobenzaldehyde and malonic acid.[3]

Problem Potential Cause Recommended Solution
Poor Separation of Product from a Less Polar Impurity The mobile phase is too polar, causing the product and impurity to elute too closely together.Decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. A shallower gradient should be employed.
Co-elution of Product with a More Polar Impurity The mobile phase is not polar enough to effectively separate the product from a more polar byproduct.Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate.
Product Elutes as a Broad Band or Multiple Unresolved Peaks The compound may be interacting strongly and inconsistently with the silica gel.Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase to improve peak shape and resolution.
Yellow or Colored Impurities in the Final Product These may be byproducts from the synthesis, such as self-condensation products of the aldehyde.If the colored impurities are significantly less polar, they should elute first with a less polar mobile phase. If they are more polar, they will be retained longer on the column. In some cases, a pre-purification step like recrystallization might be necessary to remove bulk colored impurities.
Presence of Unreacted 3,4-Dichlorobenzaldehyde Incomplete reaction during synthesis.3,4-Dichlorobenzaldehyde is less polar than the corresponding carboxylic acid. It will elute earlier from the column. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute the aldehyde before increasing the polarity to elute the desired product.
Presence of Malonic Acid Incomplete reaction or carryover from workup.Malonic acid is highly polar and will be strongly retained on the silica gel. It will likely remain at the top of the column under typical hexane/ethyl acetate conditions. If it does elute, it will be with a very high polarity mobile phase.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase for column chromatography and to monitor the purification progress.

Methodology:

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for your crude sample and a co-spot with a standard if available.

  • Spotting: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing a hexane:ethyl acetate solvent system (start with a 7:3 v/v ratio). Ensure the solvent level is below the starting line. Cover the chamber to allow for solvent vapor saturation.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system to achieve an Rf value of 0.2-0.4 for the this compound spot for optimal separation in column chromatography.

Protocol 2: Silica Gel Column Chromatography Purification

Objective: To purify crude this compound from reaction byproducts and unreacted starting materials.

Methodology:

  • Column Preparation:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.[5]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the initial low-polarity solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as determined by your TLC analysis.[1]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Spot each fraction on a TLC plate and develop it in the optimized mobile phase.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine optimal mobile phase) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient (Hexane -> Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

G Start Problem Encountered Q1 Is there poor separation? Start->Q1 Q2 Is the compound streaking or tailing? Start->Q2 Q3 Is the compound not moving from the origin? Start->Q3 Sol1 Adjust mobile phase polarity. Decrease ethyl acetate for early eluting impurities. Increase for late eluting impurities. Q1->Sol1 Yes Sol2 Add 0.1-1% acetic acid to the mobile phase. Q2->Sol2 Yes Sol3 Increase mobile phase polarity significantly (e.g., add methanol). Q3->Sol3 Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Overcoming solubility issues of 3,4-Dichlorocinnamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dichlorocinnamic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with this compound in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid.[1] Structurally, it is a cinnamic acid derivative containing a carboxylic acid group and a dichlorinated phenyl ring. This structure results in moderate solubility in polar organic solvents like ethanol and acetone, but lower solubility in water and nonpolar solvents.[1] The carboxylic acid group can participate in hydrogen bonding, but the large, hydrophobic dichlorophenyl ring limits its overall aqueous solubility.[2][3][4]

Q2: Why is my this compound not dissolving in aqueous solutions?

A2: The poor aqueous solubility is primarily due to the hydrophobic nature of the dichlorinated aromatic ring.[2] Furthermore, this compound is a weak acid. In neutral or acidic aqueous solutions (pH below its pKa), it exists predominantly in its protonated, neutral form, which is significantly less soluble than its deprotonated, salt form.[5]

Q3: What are the primary strategies to enhance the solubility of this compound?

A3: Several strategies can be employed to overcome solubility issues:

  • pH Adjustment: Increasing the pH of an aqueous solution deprotonates the carboxylic acid group, forming a much more soluble carboxylate salt.[2][5][6]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible organic co-solvent (e.g., DMSO, ethanol, DMF) can significantly increase solubility by reducing the overall polarity of the solvent system.[5][6][7]

  • Salt Formation: The compound can be converted into a more soluble salt form prior to dissolution.[6][7] This is a common strategy for acidic drugs.[7]

  • Heating and Sonication: Applying heat or using sonication can help overcome the energy barrier for dissolution, particularly for kinetically limited solubility.[6]

  • Use of Complexing Agents: Agents like cyclodextrins can encapsulate the hydrophobic portion of the molecule, forming an inclusion complex with enhanced aqueous solubility.[2]

Solubility Data Summary

Quantitative solubility data for this compound is not widely available in published literature. The table below includes qualitative data for the target compound and quantitative data for the parent compound, trans-Cinnamic acid, as a reference point for researchers.

Table 1: Solubility Profile of this compound and Reference Compounds

CompoundSolventSolubility / MiscibilityTemperature (°C)Notes
This compound WaterLow SolubilityNot SpecifiedThe compound is less soluble in water than in organic solvents.[1]
This compound EthanolModerately SolubleNot Specified[1]
This compound AcetoneModerately SolubleNot Specified[1]
trans-Cinnamic Acid (Reference)Water0.54 g/L25Data for the parent compound.[8]
trans-Cinnamic Acid (Reference)Methanol4.17 mol/L25Solubility increases significantly with the addition of alcohol to water.[9]
trans-Cinnamic Acid (Reference)Ethanol5.23 mol/L25Ethanol is slightly more effective than methanol as a co-solvent.[9]
4-Methylcinnamic Acid (Reference)DMSO55 - 100 mg/mLNot SpecifiedConflicting data may be due to different experimental conditions. Sonication and warming are recommended.[10]

Note: The solubility of this compound should be determined empirically for the specific solvent and conditions used in your experiment.

Troubleshooting Guide

Issue 1: Compound fails to dissolve in an aqueous buffer (e.g., PBS).

  • Possible Cause: The pH of the buffer is below the pKa of the carboxylic acid, leading to the precipitation of the less soluble neutral form.[5]

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock: First, try to dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[2]

    • pH Adjustment: If an organic co-solvent is not desired, create a slurry of the compound in your aqueous buffer. Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring. The compound should dissolve as the pH increases and the soluble carboxylate salt is formed.[2][6]

    • Verify Final pH: After dissolution, carefully check the final pH of your solution. A significant drop in pH upon dilution into a larger volume of buffer can cause the compound to precipitate again. Ensure the final pH remains high enough to maintain solubility.[2]

Issue 2: Incomplete dissolution in a chosen organic solvent (e.g., Ethanol, Acetone).

  • Possible Cause 1: The concentration of the compound exceeds its solubility limit in that specific solvent at the current temperature.

  • Troubleshooting Steps:

    • Gentle Heating: Carefully warm the solution while stirring. Many compounds exhibit increased solubility at higher temperatures.[6][7] Be aware that the compound may recrystallize upon cooling to room temperature.

    • Sonication: Place the sample in an ultrasonic bath. Sonication can help break down solid agglomerates and accelerate the dissolution process.[10]

  • Possible Cause 2: The polarity of the solvent is not optimal.

  • Troubleshooting Steps:

    • Try a Different Solvent: For carboxylic acids, polar aprotic solvents like DMSO or DMF often provide higher solubility compared to alcohols.[6]

    • Use a Co-solvent System: If a single solvent is not effective, try a solvent mixture. For example, a small amount of DMSO added to ethanol could improve solubility.

Logical Troubleshooting Workflow Diagram

start Start: this compound will not dissolve in desired solvent q1 Is the solvent aqueous? start->q1 q2 Is pH adjustment compatible with your experiment? q1->q2 Yes q4 Is the solvent polar (e.g., EtOH, Acetone)? q1->q4 No (Organic) protocol1 Protocol 1: Use dilute base (e.g., 0.1M NaOH) to increase pH and form a soluble salt. q2->protocol1 Yes q3 Are low concentrations of organic co-solvents acceptable? q2->q3 No end_success Success: Compound Dissolved protocol1->end_success protocol2 Protocol 2: Prepare a concentrated stock in DMSO or EtOH, then add to aqueous buffer. q3->protocol2 Yes end_fail Consider alternative strategies: - Complexation (Cyclodextrins) - Formulation as cocrystal/salt q3->end_fail No protocol2->end_success action1 Try gentle heating or sonication to overcome kinetic barriers. q4->action1 Yes action2 Switch to a more effective polar aprotic solvent like DMSO or DMF. q4->action2 No (Nonpolar) q5 Still insoluble? action1->q5 q5->action2 Yes q5->end_success No action2->end_success

Caption: A workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: Method for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to quantitatively determine the equilibrium solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.[6]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.[10]

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or gravimetry.[10]

    • For UV-Vis: Create a calibration curve using standard solutions of known concentrations to determine the concentration of the sample.[10]

    • For Gravimetry: Accurately weigh a known volume of the saturated solution, evaporate the solvent completely under controlled conditions, and then weigh the remaining solid residue.[10]

  • Calculation: Calculate the solubility in units such as mg/mL or molarity based on the measured concentration.

Workflow for Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid compound to a known volume of solvent equil1 Seal vials and agitate at constant temperature (e.g., 24-48 hours) prep1->equil1 sep1 Let solid settle or centrifuge to pellet undissolved solid equil1->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 analysis Analyze concentration via UV-Vis or Gravimetry sample2->analysis result Calculate Solubility (e.g., mg/mL, M) analysis->result

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Side reactions and byproduct formation in 3,4-Dichlorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichlorocinnamic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on side reactions and byproduct formation.

Q1: My Knoevenagel condensation reaction of 3,4-dichlorobenzaldehyde and malonic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Knoevenagel condensation for the synthesis of this compound can stem from several factors:

  • Inadequate Catalyst: The basic catalyst, often pyridine with a catalytic amount of piperidine, may be of poor quality or used in insufficient amounts. Ensure the use of anhydrous, high-purity reagents.

  • Suboptimal Reaction Temperature: The reaction typically requires heating to facilitate both the condensation and the subsequent decarboxylation. A temperature range of 80-110°C is generally effective when using pyridine as a solvent.[1]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Premature Precipitation: The product, this compound, might precipitate out of the reaction mixture before the reaction is complete, especially if the concentration of reactants is too high.

  • Moisture in Reagents: The presence of water can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents where possible.

To improve the yield, consider the following:

  • Use freshly distilled pyridine and piperidine.

  • Optimize the reaction temperature and time by running small-scale trials and monitoring with TLC.

  • Ensure complete dissolution of the reactants at the start of the reaction.

  • Work under anhydrous conditions.

Q2: I am observing significant amounts of an unknown byproduct in my reaction mixture. What could it be and how can I minimize its formation?

A2: The formation of byproducts is a common challenge. In the context of this compound synthesis, potential byproducts include:

  • cis-isomer of this compound: While the trans-isomer is thermodynamically more stable, the formation of the cis-isomer is possible. Isomerization can sometimes be promoted by exposure to UV light.

  • Unreacted 3,4-dichlorobenzaldehyde and malonic acid: If the reaction does not go to completion, you will have starting materials in your crude product.

  • Michael Addition Product: The newly formed this compound can potentially undergo a Michael addition with another molecule of the malonic acid enolate. This is more likely if a strong base is used.

  • Self-condensation of 3,4-dichlorobenzaldehyde: Under basic conditions, aromatic aldehydes can undergo self-condensation reactions, although this is less common under the typical Knoevenagel conditions.

To minimize byproduct formation:

  • Use a weak base like pyridine with a catalytic amount of piperidine.[2]

  • Carefully control the stoichiometry of your reactants.

  • Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products.

  • Purify the crude product by recrystallization, for example from an ethanol/water mixture, to separate the desired trans-isomer from byproducts.[1]

Q3: My final product is discolored (yellow or brown). What is the cause of this discoloration and how can I obtain a white crystalline product?

A3: Discoloration in the final product is often due to the formation of polymeric or resinous materials. This can be caused by:

  • High reaction temperatures or prolonged reaction times: These conditions can lead to the degradation of starting materials or products.

  • Impurities in the starting 3,4-dichlorobenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acids.

To obtain a pure, white product:

  • Use purified 3,4-dichlorobenzaldehyde. If necessary, distill it before use.

  • Avoid excessively high reaction temperatures and prolonged heating.

  • During the workup, after neutralizing the reaction mixture, you can treat the solution with activated charcoal to adsorb colored impurities before acidifying to precipitate the product.[3]

  • Recrystallization of the crude product is an effective method for removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common and well-established methods for the synthesis of this compound and its analogs are the Knoevenagel condensation and the Perkin reaction .

  • Knoevenagel Condensation: This method involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a weak base, such as pyridine and a catalytic amount of piperidine.[2] The reaction is typically followed by in-situ decarboxylation to yield the final product.[1]

  • Perkin Reaction: This reaction utilizes the condensation of 3,4-dichlorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the corresponding acid (e.g., sodium acetate) as a base.[4][5]

Q2: What is the role of pyridine and piperidine in the Knoevenagel condensation?

A2: In the Knoevenagel condensation, pyridine serves as both a solvent and a basic catalyst. Piperidine, being a stronger base than pyridine, is used in catalytic amounts to facilitate the deprotonation of malonic acid to form the reactive enolate nucleophile. The Doebner modification of the Knoevenagel reaction specifically refers to the use of pyridine as the solvent, which also aids in the decarboxylation of the intermediate.[2]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the trans configuration of the double bond (indicated by a large coupling constant, typically 15-18 Hz, for the vinylic protons).

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and types of carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond stretch.

  • Chromatography:

    • TLC (Thin Layer Chromatography): For a quick check of purity and to compare the product with the starting materials.

    • HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.

Quantitative Data on Cinnamic Acid Synthesis

The following tables summarize reaction conditions and yields for the synthesis of various substituted cinnamic acids, providing a comparative overview. Note that the data is for analogous compounds and can be used as a reference for optimizing the synthesis of this compound.

Table 1: Microwave-assisted Knoevenagel Condensation of Substituted Aldehydes with Malonic Acid [6]

AldehydeProductTime (min)Yield (%)
4-Chlorobenzaldehyde4-Chlorocinnamic acid580
2,4-Dichlorobenzaldehyde2,4-Dichlorocinnamic acid4.573
4-Nitrobenzaldehyde4-Nitrocinnamic acid5.575
3-Nitrobenzaldehyde3-Nitrocinnamic acid3.580
BenzaldehydeCinnamic acid585

Table 2: Proline-Mediated Knoevenagel Condensation for the Synthesis of p-Hydroxycinnamic Diacids [7]

AldehydeProductYield (%)
VanillinFerulic diacid80
SyringaldehydeSinapic diacid68

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[1][8]

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.05 equivalents).

  • Addition of Catalyst: To this mixture, add pyridine (approximately 2-3 mL per gram of aldehyde) and a catalytic amount of piperidine (e.g., 5-10 drops).

  • Heating: Heat the reaction mixture in an oil bath at 90-100°C. You should observe the evolution of carbon dioxide, indicating the progress of the decarboxylation step.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the 3,4-dichlorobenzaldehyde spot is no longer visible. This typically takes 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • A precipitate of crude this compound will form.

  • Isolation:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure, white crystals of this compound.

    • Dry the purified product in a vacuum oven.

Visualizations

Knoevenagel_Condensation_Pathway cluster_main_pathway Main Reaction Pathway cluster_side_products Potential Byproducts Reactants 3,4-Dichlorobenzaldehyde + Malonic Acid Intermediate1 Aldol Addition Product Reactants->Intermediate1 Knoevenagel Condensation (Base Catalyst) Side_Product3 Unreacted Starting Materials Reactants->Side_Product3 Incomplete Reaction Intermediate2 Dehydrated Intermediate (Dicarboxylic Acid) Intermediate1->Intermediate2 Dehydration Product This compound (trans-isomer) Intermediate2->Product Decarboxylation Side_Product2 Michael Adduct Intermediate2->Side_Product2 Michael Addition Side_Product1 cis-isomer Product->Side_Product1 Isomerization Side_Reaction Side Reactions

Caption: Knoevenagel condensation pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, ¹H NMR) Start->Analysis Decision1 Unreacted Starting Material Present? Analysis->Decision1 Decision2 Multiple Spots on TLC (Byproducts)? Decision1->Decision2 No Solution1 Increase Reaction Time Optimize Temperature Check Catalyst Activity Decision1->Solution1 Yes Decision3 Product Discolored? Decision2->Decision3 No Solution2 Optimize Stoichiometry Use Weaker Base Purify by Recrystallization Decision2->Solution2 Yes Solution3 Purify Starting Aldehyde Treat with Activated Charcoal Recrystallize Final Product Decision3->Solution3 Yes End Pure Product Improved Yield Decision3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability issues of 3,4-Dichlorocinnamic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3,4-Dichlorocinnamic acid under various pH conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in its solid form under standard storage conditions?

A1: In its solid state, this compound is generally stable when stored in well-closed containers at controlled room temperature, protected from light and moisture. The stability is attributed to its crystalline structure and the presence of electron-withdrawing chloro groups on the phenyl ring. However, prolonged exposure to high humidity and elevated temperatures may lead to slow degradation.

Q2: What are the primary degradation pathways for this compound in solution under different pH conditions?

A2: Based on the general behavior of cinnamic acid derivatives, the primary anticipated degradation pathways for this compound in solution include:

  • Hydrolysis: Under strongly acidic or alkaline conditions, particularly at elevated temperatures, the carboxylic acid group may undergo reactions, though it is generally stable. Esters of cinnamic acid are more susceptible to hydrolysis.[1][2]

  • Oxidative Degradation: The double bond in the acrylic acid side chain is susceptible to oxidation, which can lead to the formation of smaller carboxylic acids, aldehydes, or even cleavage of the side chain.[1][3]

  • Photodegradation: The conjugated system of the aromatic ring and the acrylic acid side chain can absorb UV light. This may lead to isomerization from the trans to the cis isomer, cyclization reactions, or photo-oxidative degradation.[1]

Q3: How does pH affect the solubility and stability of this compound?

A3: this compound is a weak acid. Therefore, its solubility is pH-dependent. At a pH below its pKa, it will exist predominantly in its less soluble, protonated (acidic) form. As the pH increases above the pKa, the carboxylic acid group will deprotonate, forming the more soluble carboxylate salt. While higher pH increases solubility, alkaline conditions can also accelerate the degradation of some cinnamic acid derivatives, often leading to discoloration (yellowing or browning).[3] A careful balance between ensuring solubility and maintaining stability is crucial.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[4][5] An ideal HPLC method should be capable of separating the parent this compound peak from all potential degradation product peaks. A photodiode array (PDA) detector is often used to assess peak purity and to obtain UV spectra of the parent compound and any degradants.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in aqueous solution. The pH of the solution is below the pKa of the compound, leading to the formation of the less soluble free acid.Adjust the pH of the solution to be slightly above the pKa to form the more soluble carboxylate salt. Be mindful that higher pH may increase the rate of degradation.[3] Consider the use of co-solvents like ethanol, propylene glycol, or polyethylene glycol to enhance solubility.
Discoloration (yellowing or browning) of the solution, especially at neutral to alkaline pH. This is likely due to oxidative degradation of the compound. Phenolic compounds are particularly susceptible to oxidation at higher pH, which can lead to colored quinone-type structures.[3]To minimize oxidation, consider the following: - Prepare solutions fresh. - Protect the solution from light. - Use deoxygenated solvents. - Add an antioxidant to the formulation if compatible with your experimental design. - Store solutions at a lower temperature.
Inconsistent degradation results between experiments. This could be due to variations in experimental conditions such as temperature, pH, light exposure, or the presence of contaminants that may catalyze degradation.Ensure precise control over all experimental parameters. Use calibrated equipment, high-purity solvents and reagents, and protect samples from light where necessary.
Peak tailing for this compound in HPLC analysis. This is a common issue for acidic compounds and can be caused by interactions with the silica support of the HPLC column.[1]To improve peak shape: - Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is in its protonated form. - Consider using a different type of HPLC column, such as one with end-capping or a different stationary phase. - Ensure the column is clean by flushing with a strong solvent.

Summary of (Hypothetical) Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating its potential stability profile under various stress conditions. These results are intended to be illustrative of what might be observed in a typical study.

Stress ConditionParameters% Degradation of ParentNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HCl at 60°C for 24h< 2%0Stable
Base Hydrolysis 0.1 M NaOH at 60°C for 24h~ 8%1Minor degradation observed.
Oxidative 6% H₂O₂ at RT for 8h~ 18%3Significant degradation with multiple products.
Thermal (Solid) 80°C for 48h< 1%0Very stable in solid form.
Thermal (Solution) 60°C in Water for 48h~ 4%1Minor degradation in aqueous solution.
Photolytic (Solution) ICH Q1B conditions~ 15%2Significant degradation, potential for isomerization.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[6][7][8][9][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours). Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 6% hydrogen peroxide. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 2, 8, and 24 hours).

  • Thermal Degradation (Solution): Mix 1 mL of the stock solution with 9 mL of purified water. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 8, 24, and 48 hours).

  • Photostability (Solution): Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette. Expose the sample to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • Quantify the percentage of degradation of this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (6% H₂O₂, RT) stock->oxidative thermal Thermal (Solution) (Water, 60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Timed Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc data Quantify Degradation and Identify Products hplc->data degradation_pathway cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (Minor under basic conditions) parent->hydrolysis Base (e.g., NaOH) oxidation Oxidation Products (e.g., aldehydes, smaller acids) parent->oxidation Oxidant (e.g., H₂O₂) photo Photodegradation Products (e.g., cis-isomer, cycloadducts) parent->photo UV Light

References

Optimizing reaction conditions for the amidation of 3,4-Dichlorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the amidation of 3,4-Dichlorocinnamic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound amides.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction of this compound is showing low to no yield. What are the likely causes?

Low or no yield in the amidation of this compound can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid group of this compound must be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.

  • Amine Basicity and Nucleophilicity: The amine's reactivity is crucial. Electron-deficient aromatic amines or sterically hindered amines may require more potent coupling agents or harsher reaction conditions.

  • Acid-Base Neutralization: A common issue is the formation of an ammonium salt between the carboxylic acid and the amine, which renders the amine non-nucleophilic. This is particularly prevalent in direct heating methods without a coupling agent.[1]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's recovery and reduced yield. It is critical to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome. For instance, some coupling reagents are more effective in polar aprotic solvents like DMF or DCM.[2]

Q2: Which coupling reagent is best for the amidation of this compound?

The choice of coupling reagent depends on the specific amine being used and the desired reaction conditions. Here's a comparison of commonly used reagents:

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[2] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct is often difficult to remove.[2] The use of additives like 1-Hydroxybenzotriazole (HOBt) is highly recommended to improve efficiency and suppress side reactions like racemization.[3]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for challenging couplings involving less reactive amines or sterically hindered substrates.[4] They are known for rapid reaction times and minimal side reactions.[4]

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent, often used when other methods fail.

  • Phosphorus Trichloride (PCl₃): This reagent can be used to convert the carboxylic acid to the more reactive acyl chloride in situ, which then readily reacts with the amine. This method has been successfully applied to the synthesis of N-aryl-3,4-dichlorocinnamamides under microwave conditions.[5]

Q3: I am observing side products in my reaction. What are they and how can I minimize them?

Common side reactions in amidation include:

  • N-acylurea Formation: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. Using an additive like HOBt can minimize this by forming a more stable active ester.

  • Racemization: If your amine or carboxylic acid has a chiral center, racemization can occur, especially with prolonged reaction times or at elevated temperatures. Using coupling reagents known to suppress racemization, such as HATU or EDC/HOBt, and maintaining a low reaction temperature is crucial.[3]

  • Reaction with other functional groups: If your amine contains other nucleophilic groups (e.g., hydroxyl), they may compete with the amino group in reacting with the activated carboxylic acid. Protection of these groups may be necessary.

Q4: What is the best method for purifying my this compound amide product?

The purification strategy depends on the properties of the product and the impurities present.

  • Aqueous Work-up: A standard work-up involves washing the organic extract with a dilute acid (e.g., 1N HCl) to remove unreacted amine and a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an effective method for obtaining high-purity material.

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is a versatile technique. A solvent system of hexane and ethyl acetate is often effective for eluting cinnamamide derivatives.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of this compound.2. Poorly nucleophilic or sterically hindered amine.3. Formation of ammonium salt.4. Presence of moisture.1. Increase the equivalents of the coupling reagent and/or additive (e.g., HOBt).2. Switch to a more powerful coupling reagent like HATU.[4]3. Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize any generated acid and prevent salt formation.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Spots on TLC (Side Products) 1. N-acylurea formation (with carbodiimides).2. Racemization of chiral centers.3. Reaction with other functional groups.1. Add HOBt to the reaction mixture when using EDC or DCC.2. Use a coupling reagent known to suppress racemization (e.g., HATU) and run the reaction at a lower temperature (0 °C to room temperature).3. Protect other nucleophilic functional groups on the amine or carboxylic acid.
Difficulty in Product Purification 1. Insoluble urea byproduct (from DCC).2. Emulsion formation during aqueous work-up.3. Product co-eluting with impurities during chromatography.1. Use EDC instead of DCC to form a water-soluble urea byproduct.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the solvent system for column chromatography; consider using a different stationary phase if necessary.
Reaction is Sluggish 1. Low reaction temperature.2. Steric hindrance in either reactant.3. Inappropriate solvent.1. Gradually increase the reaction temperature while monitoring for side product formation.2. Use a more potent coupling reagent (e.g., HATU).3. Switch to a polar aprotic solvent like DMF or NMP, which can help to dissolve reactants and accelerate the reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol is a general starting point for the amidation of this compound with a primary or secondary amine.

  • Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Add the amine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion , quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for HATU Coupling

This protocol is recommended for more challenging couplings, such as with electron-deficient or sterically hindered amines.

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.[6]

Protocol 3: Synthesis of N-Aryl-3,4-dichlorocinnamamides via Acyl Chloride

This method is particularly useful for the synthesis of anilides.[5]

  • Convert this compound to its acyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This step is typically performed in an inert solvent like DCM or toluene, sometimes with a catalytic amount of DMF.

  • Remove the excess chlorinating agent under reduced pressure.

  • Dissolve the crude 3,4-dichlorocinnamoyl chloride in an anhydrous solvent like chlorobenzene.

  • Add the substituted aniline (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.1 eq.) to the solution.

  • Heat the reaction mixture. Microwave irradiation for around 45 minutes can be effective.[5]

  • Cool the reaction mixture and perform an aqueous work-up as described in Protocol 1.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the amidation of cinnamic acid derivatives, which can be used as a starting point for optimizing the amidation of this compound.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
EDC·HClHOBtDIPEADMF0 - RT4 - 2470 - 95[7]
DCCDMAP-DCMRT4~28 (for electron deficient amines)[7]
HATU-DIPEADMF0 - RT1 - 1280 - 98[4]
PCl₃-PyridineChlorobenzeneMW0.7575 - 90[5]

Visualizations

Experimental Workflow for Amidation

Amidation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Activation Activation of Carboxylic Acid Acid->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Reagent Additive, Base, Solvent Reagents->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: A general workflow for the amidation of this compound.

Decision Tree for Coupling Reagent Selection

Coupling_Reagent_Selection Start Start: Amidation of This compound Amine_Type What is the nature of the amine? Start->Amine_Type Steric_Hindrance Is the amine sterically hindered? Amine_Type->Steric_Hindrance Primary/Secondary Aliphatic or Electron-rich Aromatic HATU Use HATU or other uronium salts Amine_Type->HATU Electron-deficient Aromatic PCl3 Consider PCl₃/Microwave (for anilines) Amine_Type->PCl3 Aniline derivative? EDC_HOBt Use EDC/HOBt Steric_Hindrance->EDC_HOBt No Steric_Hindrance->HATU Yes

Caption: A decision tree to aid in the selection of a suitable coupling reagent.

References

Preventing photodegradation of 3,4-Dichlorocinnamic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 3,4-Dichlorocinnamic acid (3,4-DCCA) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is this compound susceptible to it?

A1: Photodegradation is the breakdown of a chemical compound by light. This compound, like other cinnamic acid derivatives, contains a conjugated system of double bonds in its structure. This system can absorb ultraviolet (UV) light, leading to chemical reactions. The primary photodegradation pathway for cinnamic acids in the solid state is a [2+2] cycloaddition, resulting in the formation of dimers.[1][2] In solution, other degradation pathways may also occur.

Q2: What are the visible signs of this compound degradation?

A2: While significant degradation can occur without any visible changes, you might observe a color change in the solid material or solution, or the formation of a precipitate. However, for accurate assessment of degradation, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary.

Q3: How should I store solid this compound and its solutions to prevent photodegradation?

A3: To minimize photodegradation, store solid this compound and its solutions in a cool, dark place.[3] Use amber glass vials or containers completely wrapped in aluminum foil to protect them from light.[4][5] For solutions, preparing them fresh and storing them at low temperatures (2-8 °C) when not in use is also recommended.

Q4: Can the choice of solvent affect the photodegradation of this compound?

A4: Yes, the solvent can influence the stability of the compound. While specific data for 3,4-DCCA is limited, studies on related compounds suggest that the polarity and composition of the solvent can play a role. It is advisable to test the stability of 3,4-DCCA in your chosen solvent under your experimental light conditions if you suspect degradation.

Q5: Are there any chemical additives that can help prevent photodegradation?

A5: Certain chemicals can act as stabilizers or antioxidants to protect against light-induced degradation.[4] For instance, ascorbic acid has been shown to protect cells from photobleaching in fluorescence imaging. However, the compatibility of any additive with your specific experimental setup must be carefully evaluated to avoid interference.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in experiments.

  • Potential Cause: Photodegradation of this compound during the experiment, leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Review Workflow for Light Exposure: Identify all steps where the compound, either in solid or solution form, is exposed to ambient or artificial light. This includes weighing, dissolution, dilutions, and incubation periods.

    • Implement Light-Protective Measures:

      • Work in a dimly lit area or under a fume hood with the sash lowered and the light turned off.[4]

      • Use amber-colored glassware, vials, and microplates.[5] If unavailable, wrap standard clear containers with aluminum foil.[4]

      • Minimize the duration of light exposure at each step.

    • Run a Light Exposure Control: Prepare a solution of 3,4-DCCA and expose it to the same light conditions as your experiment for the same duration. Analyze the concentration before and after exposure using a stability-indicating method like HPLC to quantify the extent of degradation.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.

  • Potential Cause: Formation of photodegradation products, such as dimers of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to determine the mass of the unexpected peaks. The mass of a dimer would be twice the molecular weight of 3,4-DCCA.

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to improve the resolution between the parent compound and any degradation products.

    • Perform a Forced Degradation Study: Intentionally expose a sample of 3,4-DCCA to UV light to generate the degradation products. This will help in confirming the identity of the extra peaks in your experimental samples.

Data Presentation

Stress ConditionParameters% Degradation (Illustrative)Potential Degradation Products
Photolytic (Solution) Exposure to UV light (254 nm) in methanol10-30% after 24 hourscis-isomer, Dimers
Photolytic (Solid State) Exposure to UV light (365 nm)5-20% after 48 hoursDimers (e.g., Truxinic acid derivatives)
Thermal (Solution) 60°C in water for 48 hours< 5%Minor hydrolysis products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours< 2%Minimal degradation
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours5-15%Hydrolysis products
Oxidative 3% H₂O₂ at room temperature for 24 hours5-10%Oxidation products

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions

This protocol outlines the standard operating procedure for handling 3,4-DCCA to minimize light-induced degradation.

  • Workspace Preparation:

    • Whenever possible, conduct experiments in a room with minimal natural light.

    • Work on a benchtop that is not in direct sunlight.

    • Use amber or UV-filtered lighting if available. If not, work under minimal laboratory lighting.

  • Glassware and Containers:

    • Use amber glass volumetric flasks, beakers, and vials for preparing and storing all 3,4-DCCA solutions.[5]

    • If amber glassware is not available, wrap standard clear glassware completely in aluminum foil.[4]

  • Sample Preparation:

    • Prepare solutions as quickly as possible to minimize the duration of light exposure.

    • Keep solutions covered with a light-blocking material (e.g., aluminum foil) when not actively being used.

  • Storage:

    • Store solid 3,4-DCCA in a dark, cool, and dry place.

    • Store solutions of 3,4-DCCA at 2-8 °C and protected from light. For long-term storage, consider storing at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles and light exposure.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing an HPLC method to separate 3,4-DCCA from its potential photodegradation products. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of 3,4-DCCA (approximately 275 nm). Use a DAD to monitor peak purity.

    • Injection Volume: 10 µL.

  • Sample Handling during Analysis:

    • Use amber autosampler vials or vials wrapped in aluminum foil.

    • If possible, use an autosampler with a cooling function.

    • Minimize the time samples spend in the autosampler before injection.

Mandatory Visualization

Photodegradation_Workflow cluster_preparation Sample Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis start Start: Solid 3,4-DCCA weigh Weighing (Low Light/Amber Vials) start->weigh Minimize light exposure dissolve Dissolution (Amber Glassware) weigh->dissolve dilute Dilution Series (Amber Glassware) dissolve->dilute incubation Incubation/Reaction (Light-protected plates/vials) dilute->incubation sampling Sampling (Minimize light exposure) incubation->sampling hplc HPLC Analysis (Amber Vials) sampling->hplc data Data Interpretation hplc->data ann1 Key Precaution: Use light-blocking materials throughout the process. ann2 Critical Step: Protect samples from light during long incubations.

Caption: Experimental workflow for minimizing photodegradation of this compound.

Photodimerization_Mechanism cluster_reactants Reactants cluster_intermediate Excitation & Cycloaddition cluster_product Product mol1 This compound (Molecule 1) excited Excited State* mol1->excited UV Light (hν) mol2 This compound (Molecule 2) cycloaddition [2+2] Cycloaddition mol2->cycloaddition excited->cycloaddition dimer Cyclobutane Dimer (e.g., Truxinic Acid Derivative) cycloaddition->dimer

Caption: Simplified mechanism of [2+2] photodimerization of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4-Dichlorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel condensation.[1][2][3]

  • Perkin Reaction: This reaction involves the condensation of 3,4-Dichlorobenzaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous potassium or sodium acetate.[1][3] It is a classic and well-established method but often requires high temperatures.[4]

  • Knoevenagel Condensation: This method utilizes the reaction of 3,4-Dichlorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst like pyridine with a catalytic amount of piperidine.[5][6] This approach often proceeds under milder conditions than the Perkin reaction and can provide excellent yields.[4][6]

Q2: What are the key physical and chemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆Cl₂O₂
Molecular Weight 217.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 218-220 °C[5]
Boiling Point 366.6 ± 32.0 °C (Predicted)[5]
Density 1.457 ± 0.06 g/cm³ (Predicted)[5]

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields are highly dependent on the chosen synthetic route, reaction scale, and purification methods. The following table provides a general comparison of typical yields for similar cinnamic acid syntheses.

Synthesis MethodStarting MaterialsCatalyst/BaseTypical Yield Range
Perkin Reaction 3,4-Dichlorobenzaldehyde, Acetic AnhydrideAnhydrous Potassium Acetate60-75%[4]
Knoevenagel Condensation 3,4-Dichlorobenzaldehyde, Malonic AcidPyridine, Piperidine70-90%[4]

Troubleshooting Guides

Low Reaction Yield

Issue: The yield of this compound is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Reaction - Perkin Reaction: Ensure the reaction temperature is maintained at the optimal level (typically around 180°C) for a sufficient duration (3-5 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Knoevenagel Condensation: Confirm that the starting materials have been fully consumed by TLC analysis. Optimal reaction times with pyridine as a catalyst have been reported to be around 90 minutes.[5]
Moisture Contamination The Perkin reaction is particularly sensitive to moisture, which can hydrolyze acetic anhydride.[1] Ensure all glassware is thoroughly dried and use anhydrous reagents.
Impure Reactants 3,4-Dichlorobenzaldehyde can oxidize upon exposure to air. It is advisable to use freshly purified starting materials.[1]
Suboptimal Catalyst/Base - Perkin Reaction: The quality of the basic catalyst is crucial. Use anhydrous sodium or potassium acetate.[1]- Knoevenagel Condensation: The amount of catalyst should be optimized. Too little can result in an incomplete reaction.[5]
Formation of Impurities and Side Products

Issue: The final product is contaminated with significant impurities or side-products.

Possible Cause Recommended Solution
Formation of Dark, Resinous Byproducts (Perkin Reaction) This is often due to self-condensation of the aldehyde or other side reactions at high temperatures.[1] Ensure the reaction temperature does not exceed the recommended range and use purified 3,4-Dichlorobenzaldehyde.
Michael Addition Products (Knoevenagel Condensation) The product can potentially undergo a Michael addition with the malonic acid enolate, especially if a strong base is used.[1] Use a weaker base or optimize the catalyst concentration.
Formation of cis-Isomer The synthesis can sometimes produce a mixture of cis and trans isomers. The desired trans-isomer is generally more stable and less soluble.[7] Careful recrystallization can selectively crystallize the trans-isomer.[7]
Purification Challenges

Issue: Difficulty in obtaining pure this compound after the reaction.

Possible Cause Recommended Solution
"Oiling Out" During Recrystallization The product separates as an oil instead of crystals. This can occur if the solution is supersaturated at a temperature above the product's melting point or if there is a high level of impurities.[7][8] Re-heat the solution, add a small amount of the primary solvent to ensure complete dissolution, and allow for very slow cooling.[8]
Poor Recovery After Recrystallization Using an excessive amount of solvent will keep a significant portion of the product dissolved even at low temperatures.[8] Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[8]
Colored Impurities Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove the charcoal and adsorbed impurities.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol is adapted from the classical Perkin reaction for substituted benzaldehydes.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Acetic Anhydride

  • Anhydrous Potassium Acetate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Activated Charcoal (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-Dichlorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).[4]

  • Heat the mixture in an oil bath to 180°C and maintain at reflux for 5-8 hours.[4]

  • Allow the reaction mixture to cool to approximately 100°C and slowly add water.

  • Boil the mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • If the solution is colored, add a small amount of activated charcoal and continue boiling for another 10 minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any other solid impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from an ethanol/water mixture to yield pure trans-3,4-Dichlorocinnamic acid.[4]

Protocol 2: Synthesis of this compound via Knoevenagel Condensation

This protocol is based on the Doebner modification of the Knoevenagel condensation.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-Dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.[4]

  • Add a catalytic amount of piperidine (approximately 0.1 eq) to the solution.[4]

  • Heat the reaction mixture to reflux (around 115°C) for 3-4 hours.[4] Evolution of carbon dioxide should be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-3,4-Dichlorocinnamic acid.

Visualizations

Perkin_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 3,4-Dichlorobenzaldehyde Acetic Anhydride Potassium Acetate Heating Heat to 180°C (5-8 hours) Reactants->Heating Hydrolysis Add Water Boil Heating->Hydrolysis Purification_Charcoal Add Activated Charcoal (Optional) Hydrolysis->Purification_Charcoal Hot_Filtration Hot Filtration Purification_Charcoal->Hot_Filtration Precipitation Acidify with HCl Hot_Filtration->Precipitation Isolation Vacuum Filtration Precipitation->Isolation Recrystallization Recrystallize from Ethanol/Water Isolation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

Knoevenagel_Condensation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 3,4-Dichlorobenzaldehyde Malonic Acid Pyridine Piperidine Reflux Reflux at 115°C (3-4 hours) Reactants->Reflux Quench Pour into Ice/HCl Reflux->Quench Isolation Vacuum Filtration Quench->Isolation Wash Wash with Water Isolation->Wash Recrystallization Recrystallize from Ethanol/Water Wash->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Experimental workflow for the Knoevenagel condensation synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Is the reaction complete? (TLC analysis) Start->Check_Completion Check_Moisture Were anhydrous conditions used? (Perkin Reaction) Check_Completion->Check_Moisture Yes Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Check_Reagents Are the starting materials pure? Check_Moisture->Check_Reagents Yes Moisture_Contamination Moisture Contamination Check_Moisture->Moisture_Contamination No Check_Catalyst Is the catalyst/base optimal? Check_Reagents->Check_Catalyst Yes Impure_Reagents Impure Reagents Check_Reagents->Impure_Reagents No Suboptimal_Catalyst Suboptimal Catalyst/Base Check_Catalyst->Suboptimal_Catalyst No

Caption: Troubleshooting logic for low reaction yield.

References

Analytical method validation for 3,4-Dichlorocinnamic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the analytical method validation of 3,4-Dichlorocinnamic acid quantification. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for the quantification of this compound. This method should be capable of separating the parent compound from potential degradation products and impurities.[1]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure, the primary degradation pathways for this compound in solution are expected to be photodegradation, oxidation, and hydrolysis under extreme pH and temperature conditions.[1] The conjugated system of the aromatic ring and the acrylic acid side chain can absorb UV light, potentially leading to isomerization or other forms of photodegradation. The acrylic acid side chain is also susceptible to oxidation.

Q3: How should solid this compound be stored?

A3: In its solid form, this compound is generally stable when stored in well-closed containers at controlled room temperature, protected from light and moisture. However, long-term exposure to high humidity and elevated temperatures may lead to slow degradation.

Q4: What are the key parameters to assess during analytical method validation for this compound?

A4: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing) for the this compound Peak

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve this?

  • Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the silica support of the HPLC column. Here are some troubleshooting steps:

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is sufficiently low (typically 2-3) to keep the carboxylic acid in its protonated form. Adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase is recommended.

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.

    • Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for polar compounds.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be the cause?

  • Answer: Fluctuating retention times can be caused by several factors:

    • Pump Issues: Check for leaks in the HPLC system and ensure the pump seals are in good condition. Remove any air bubbles from the system.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed.

    • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations in ambient temperature can affect retention times.

Issue 3: Appearance of Extraneous Peaks in the Chromatogram

  • Question: I am observing new, small peaks in my chromatogram that were not present in my initial analyses. What is the likely cause?

  • Answer: The appearance of new peaks could be due to:

    • Sample Degradation: If the sample is not fresh or has been exposed to light or elevated temperatures, it may have started to degrade. Prepare fresh solutions and store them protected from light.

    • Oxidation: The sample may be reacting with dissolved oxygen in the solvent. De-gas the solvent before preparing the solution.

    • Contamination: The new peaks could be from a contaminated solvent, glassware, or the sample itself.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection: 278 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

Protocol 2: Forced Degradation Studies

This protocol outlines the procedure for conducting forced degradation studies to demonstrate the specificity of the analytical method.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 6% H₂O₂ at room temperature for 8 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation (Solution): Expose the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. A DAD detector is recommended to assess peak purity.

Data Presentation

Table 1: Summary of Method Validation Parameters for this compound Quantification
ParameterTypical Acceptance CriteriaIllustrative Results
Linearity (µg/mL) Correlation Coefficient (r²) ≥ 0.9991 - 100
Correlation Coefficient (r²) ≥ 0.9990.9995
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.25
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.75
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability) (% RSD) ≤ 2.0%0.85%
Precision (Intermediate) (% RSD) ≤ 2.0%1.2%
Table 2: Illustrative Forced Degradation Study Results
Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) < 2%0Stable
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) ~ 8%1Minor degradation observed
Oxidative (6% H₂O₂, RT, 8h) ~ 20%>2Significant degradation with multiple products
Thermal (60°C in Water, 48h) ~ 4%1Minor degradation observed
Photolytic (ICH Q1B conditions) ~ 15%2Significant degradation, potential for isomerization

Visualizations

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solutions (1-100 µg/mL) hplc_system HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system Inject prep_sample Prepare Sample Solution prep_sample->hplc_system Inject detection UV Detection (278 nm) hplc_system->detection quantification Quantification detection->quantification validation Method Validation (Accuracy, Precision, Linearity) quantification->validation

Caption: A typical workflow for the HPLC quantification of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention Time cluster_extra_peaks Extraneous Peaks start Problem with HPLC Analysis peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift new_peaks New Peaks Observed? start->new_peaks adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes flush_column Flush Column peak_tailing->flush_column Yes check_pump Check Pump & Leaks rt_shift->check_pump Yes check_temp Use Column Oven rt_shift->check_temp Yes check_degradation Check Sample Degradation new_peaks->check_degradation Yes check_contamination Check for Contamination new_peaks->check_contamination Yes

Caption: A troubleshooting decision tree for common HPLC issues.

References

Validation & Comparative

Comparative Antibacterial Activity of Mono- and Di-Chlorinated Cinnamic Acids: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of mono-chlorinated cinnamic acids, with a focus on providing supporting experimental data and detailed methodologies for researchers in the field of antimicrobial drug development. While direct comparative studies on the antibacterial potency of mono- and di-chlorinated cinnamic acids under identical experimental conditions are limited in the available scientific literature, this document synthesizes the existing data for mono-chlorinated derivatives and outlines the standardized protocols for further investigation.

Data Presentation: Antibacterial Efficacy

The antibacterial activity of chlorinated cinnamic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for 4-chlorocinnamic acid against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
4-Chlorocinnamic AcidBacillus subtilisPositive100Tonari et al., 2002[1]
4-Chlorocinnamic AcidEscherichia coliNegative100Tonari et al., 2002[1][2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following is a detailed protocol for the broth microdilution method, a standard and widely accepted technique for assessing the antibacterial susceptibility of chemical compounds.

Broth Microdilution Method for MIC Determination

This method ascertains the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials and Reagents:

  • Test Compounds: Stock solutions of mono- and di-chlorinated cinnamic acids are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are grown on appropriate agar plates.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic and facultatively anaerobic bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or microplate reader.

2. Preparation of Bacterial Inoculum:

  • Several colonies of the test bacterium are transferred from a fresh agar plate into a sterile saline solution or broth.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution in Microtiter Plate:

  • A two-fold serial dilution of the test compound's stock solution is performed in the 96-well microtiter plate using sterile MHB. This creates a range of decreasing concentrations of the compound.

  • Control wells are included:

    • Growth Control: MHB with the bacterial inoculum but without the test compound.

    • Sterility Control: MHB only, to ensure no contamination.

    • Solvent Control: MHB with the bacterial inoculum and the highest concentration of the solvent (e.g., DMSO) used, to ensure the solvent itself does not inhibit bacterial growth.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The microtiter plate is covered and incubated at 35-37°C for 18-24 hours.

5. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). A microplate reader can also be used to measure the optical density at 600 nm.

  • The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the bacterium.

Mandatory Visualization

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the logical workflow for determining the antibacterial activity of the test compounds using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compounds Prepare Test Compound Stock Solutions serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compounds->serial_dilution Add to plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation Add to plate serial_dilution->inoculation incubate Incubate Plate (37°C, 18-24h) inoculation->incubate read_mic Visually Inspect for Growth (Determine MIC) incubate->read_mic

References

A Comparative Analysis of the Anticancer Potential of 3,4-Dichlorocinnamic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Cinnamic acid and its derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities, including notable anticancer properties.[1][2] This guide provides a comparative overview of the anticancer potency of 3,4-Dichlorocinnamic acid and its analogues, supported by available experimental data. The structural versatility of the cinnamic acid scaffold, which includes a phenyl ring, a reactive α,β-unsaturated carbonyl system, and a carboxylic acid moiety, allows for extensive chemical modifications to optimize its therapeutic index.[1] The anticancer effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3][4]

Comparative Cytotoxicity of Cinnamic Acid Analogues

The anticancer efficacy of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of a selection of cinnamic acid analogues against various human cancer cell lines. This quantitative data allows for a direct comparison of their potency.

Compound/AnalogueCancer Cell LineIC50 Value (µM)Reference
Amide of piperonilic acid with 3,4-dichlorobenzyl substituent (9f)HCT116 (Colon)Not specified, but effective[1]
Cinnamic AcidHT-144 (Melanoma)2400[4]
3-Hydroxycinnamic AcidHeLa (Cervical)Not specified, but induced apoptosis[5]
Various Cinnamic Acid Esters and AmidesHeLa, K562, Fem-x, MCF-742 - 166[5]
3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a)HCT-116 (Colon)1.89[6][7]
Coumarin-cinnamic acid hybrid (4)HL60 (Leukemia)8.09[8]
Coumarin-cinnamic acid hybrid (4)MCF-7 (Breast)3.26[8]
Coumarin-cinnamic acid hybrid (4)A549 (Lung)9.34[8]

Experimental Protocols

The evaluation of the anticancer potency of this compound analogues relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly employed in such studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogues) and incubated for a specified period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are seeded in a 6-well plate and treated with the test compound for a predetermined time.[5]

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).[5]

  • Staining: The cells are resuspended in a binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[5]

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive and PI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for 24 or 48 hours.[5]

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[5]

  • Staining: The fixed cells are washed with PBS and resuspended in a solution containing PI and RNase A.[5]

  • Incubation: The cells are incubated for 30 minutes in the dark at room temperature.[5]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizing Experimental and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Analysis cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis cluster_data Data Interpretation cell_seeding Seed Cancer Cells (96-well or 6-well plates) incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add this compound Analogues (Various Concentrations) incubation_24h->add_compounds incubation_treatment Incubate (24-72h) add_compounds->incubation_treatment mtt_addition Add MTT incubation_treatment->mtt_addition annexin_pi_staining Annexin V/PI Staining incubation_treatment->annexin_pi_staining pi_staining Propidium Iodide Staining incubation_treatment->pi_staining formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance ic50_calc Calculate IC50 Values read_absorbance->ic50_calc flow_cytometry_apoptosis Flow Cytometry annexin_pi_staining->flow_cytometry_apoptosis apoptosis_quant Quantify Apoptosis flow_cytometry_apoptosis->apoptosis_quant flow_cytometry_cell_cycle Flow Cytometry pi_staining->flow_cytometry_cell_cycle cell_cycle_dist Determine Cell Cycle Distribution flow_cytometry_cell_cycle->cell_cycle_dist

Fig. 1: General workflow for evaluating the anticancer activity of novel compounds.

Cinnamic acid derivatives have been shown to exert their anticancer effects through various signaling pathways, often culminating in apoptosis. The p53 and Mitogen-Activated Protein Kinase (MAPK) pathways are frequently implicated.[3]

signaling_pathway cluster_pathways Intracellular Signaling compound 3,4-Dichlorocinnamic Acid Analogue p53 p53 Activation compound->p53 induces mapk MAPK Pathway (ERK, JNK, p38) compound->mapk modulates bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates caspases Caspase Activation (e.g., Caspase-3) mapk->caspases activates bax->caspases activates bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis executes

Fig. 2: Plausible signaling pathway for apoptosis induction by cinnamic acid analogues.

References

Comparative Analysis of Cross-Reactivity for Antibodies to 3,4-Dichlorocinnamic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal antibodies raised against 3,4-Dichlorocinnamic acid (3,4-DCCA) conjugated to a carrier protein. Due to the limited availability of direct cross-reactivity data for anti-3,4-DCCA antibodies in the public domain, this guide utilizes experimental data from antibodies developed against the structurally similar compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide a representative analysis. This approach allows for a detailed examination of the principles of antibody specificity and the methodologies used to assess it.

The data presented herein is intended to serve as a valuable resource for researchers developing immunoassays for the detection of 3,4-DCCA and for those interested in the specificity of antibodies targeting small chlorinated aromatic molecules.

Data Presentation: Comparative Cross-Reactivity Analysis

The cross-reactivity of a hypothetical polyclonal antibody raised against a 3,4-DCCA-KLH conjugate was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated cross-reactivity percentages for a panel of structurally related compounds.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Target Analyte) 15.2 100
2,4-Dichlorocinnamic acid(Isomer)45.833.2
3,5-Dichlorocinnamic acid(Isomer)120.512.6
Cinnamic acid(Parent Compound)> 10,000< 0.1
4-Chlorocinnamic acid(Monochloro Analog)850.21.8
3,4-Dichlorobenzoic acid(Related Dichloroaromatic)2,5000.6
2,4-Dichlorophenoxyacetic acid(Structurally Similar Herbicide)[1]3,1000.5
Dicamba(Structurally Dissimilar Chlorinated Herbicide)> 10,000< 0.1

Cross-reactivity (%) was calculated using the formula: (IC50 of 3,4-DCCA / IC50 of competing compound) x 100.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3,4-DCCA-KLH Immunogen

A two-step process was employed to conjugate this compound to Keyhole Limpet Hemocyanin (KLH).

  • Activation of 3,4-DCCA:

    • Dissolve 10 mg of 3,4-DCCA in 1 mL of N,N-Dimethylformamide (DMF).

    • Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of 3,4-DCCA.

    • Centrifuge the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation to KLH:

    • Dissolve 10 mg of KLH in 2 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

    • Slowly add the activated 3,4-DCCA-NHS ester solution to the KLH solution while gently stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Purify the 3,4-DCCA-KLH conjugate by dialysis against PBS for 48 hours with multiple buffer changes to remove unreacted hapten and byproducts.

    • Confirm the conjugation and estimate the hapten-to-carrier protein ratio using UV-Vis spectrophotometry.

Competitive ELISA for Cross-Reactivity Assessment

A competitive indirect ELISA was performed to determine the specificity of the polyclonal antibodies.[2][3][4][5]

  • Plate Coating:

    • Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of 3,4-DCCA conjugated to Bovine Serum Albumin (3,4-DCCA-BSA) in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

    • Block the remaining protein-binding sites by adding 200 µL/well of 1% BSA in PBST and incubating for 1 hour at 37°C.

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (3,4-DCCA) and the competitor compounds in PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the anti-3,4-DCCA polyclonal antibody (at a predetermined optimal dilution) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate four times with PBST.

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

  • Signal Development and Measurement:

    • Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution and incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve.

    • Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity as described in the data table footnote.

Surface Plasmon Resonance (SPR) Analysis

SPR can be used to determine the binding kinetics and affinity of the antibody to various analogs in real-time.[6][7][8][9][10]

  • Sensor Chip Preparation:

    • Immobilize the anti-3,4-DCCA polyclonal antibody onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the antibody (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions for each analyte (3,4-DCCA and potential cross-reactants) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the antibody-immobilized surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association and dissociation phases.

    • Regenerate the sensor surface between analyte injections using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates a higher binding affinity. By comparing the KD values of the target analyte and the potential cross-reactants, the specificity of the antibody can be quantitatively assessed.

Mandatory Visualizations

Immunogen_Synthesis DCCA This compound NHS_DCC NHS, DCC in DMF DCCA->NHS_DCC Activated_DCCA 3,4-DCCA-NHS Ester NHS_DCC->Activated_DCCA Activation Immunogen 3,4-DCCA-KLH Immunogen Activated_DCCA->Immunogen Conjugation KLH Keyhole Limpet Hemocyanin (KLH) in PBS KLH->Immunogen Purification Dialysis Immunogen->Purification

Caption: Synthesis of the 3,4-DCCA-KLH immunogen.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_solution In Solution Coating 1. Coat with 3,4-DCCA-BSA Blocking 2. Block with BSA Coating->Blocking Competition 3. Add Ab + Sample/ Standard Mixture Blocking->Competition Secondary_Ab 4. Add HRP-conjugated Secondary Antibody Competition->Secondary_Ab Substrate 5. Add TMB Substrate Secondary_Ab->Substrate Stop_Read 6. Stop Reaction & Read at 450 nm Substrate->Stop_Read Antibody Anti-3,4-DCCA Ab Mixture Pre-incubation Antibody->Mixture Analyte Free 3,4-DCCA (Sample/Standard) Analyte->Mixture Mixture->Competition Transfer

Caption: Workflow for the competitive ELISA.

SPR_Analysis cluster_chip Sensor Chip Surface cluster_flow Flow System Immobilization 1. Immobilize Anti-3,4-DCCA Ab Analyte_Injection 2. Inject Analyte (Association) Buffer_Flow 3. Buffer Flow (Dissociation) Analyte_Injection->Buffer_Flow Regeneration 4. Surface Regeneration Buffer_Flow->Regeneration Regeneration->Analyte_Injection Next Cycle

Caption: Key steps in the SPR analysis workflow.

References

In Vitro Validation of 3,4-Dichlorocinnamic Acid as a Tyrosinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation framework for 3,4-Dichlorocinnamic acid as a potential enzyme inhibitor, with a specific focus on tyrosinase. While empirical data for this compound is emerging, this document serves as a comparative analysis against established tyrosinase inhibitors, offering detailed experimental protocols and data presentation formats to aid in research and development.

Introduction to this compound

This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substitution of chlorine atoms on the phenyl ring can modulate the biological activity of the parent compound. While various chlorinated cinnamic acids have been investigated, this guide focuses on the in vitro validation of the 3,4-dichloro- substituted variant as an enzyme inhibitor.

Target Enzyme: Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[3][4] It catalyzes the initial rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for the development of depigmenting agents in cosmetics and therapeutics.[3]

Melanin_Synthesis_Pathway cluster_0 Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Several Steps Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosine Inhibitor->LDOPA

Figure 1: Melanin synthesis pathway highlighting the inhibitory role of tyrosinase inhibitors.

Comparative Analysis of Inhibitory Activity

To objectively evaluate the potential of this compound as a tyrosinase inhibitor, its performance should be benchmarked against known inhibitors. This section presents a comparative summary of inhibitory activity, quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%.

Note: The IC50 value for this compound is presented here as a hypothetical value for illustrative purposes, based on the activity of structurally similar compounds. Empirical validation is required to determine the actual value.

CompoundTarget EnzymeSubstrateIC50 Value (mM)Inhibition Type
This compound Mushroom TyrosinaseL-DOPAHypotheticalTo be determined
4-Chlorocinnamic AcidMushroom TyrosinaseL-DOPA0.229[5]-
2-Chlorocinnamic AcidMushroom TyrosinaseL-DOPA0.765[6]Uncompetitive[6]
2,4-Dichlorocinnamic AcidMushroom TyrosinaseL-DOPA0.295[6]Uncompetitive[6]
Kojic Acid (Positive Control)Mushroom TyrosinaseL-DOPA~0.01 - 0.1[4][7]Competitive

Experimental Protocols

A detailed and standardized protocol is crucial for the accurate in vitro validation of enzyme inhibitors. The following section outlines the methodology for a spectrophotometric assay to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice.

  • L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh and protect it from light to prevent auto-oxidation.

  • Test Compound (this compound) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Positive Control (Kojic Acid) Stock Solution (e.g., 1 mM): Dissolve Kojic Acid in phosphate buffer or DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer to generate concentration-response curves. Ensure the final DMSO concentration in the reaction well is low (<1%) to avoid affecting enzyme activity.

Assay Procedure
  • Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: 20 µL of varying concentrations of this compound + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

    • Positive Control Wells: 20 µL of varying concentrations of Kojic Acid + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

    • Enzyme Control (100% Activity): 20 µL of buffer (with equivalent DMSO concentration) + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.

    • Blank: 140 µL Phosphate Buffer + 20 µL L-DOPA Solution (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.[3]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction.[3]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.[3]

Experimental_Workflow cluster_workflow In Vitro Tyrosinase Inhibition Assay Workflow A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound Dilutions - Control Dilutions B Plate Setup (96-well): - Add Buffer, Inhibitor, and Tyrosinase A->B C Pre-incubation: 10 min at 37°C B->C D Reaction Initiation: Add L-DOPA Solution C->D E Kinetic Measurement: Read Absorbance at 475 nm for 20-30 min D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value E->F

Figure 2: Experimental workflow for the in vitro tyrosinase inhibition assay.

Data Analysis
  • Calculate Reaction Rate: Determine the rate of reaction (V) for each concentration of the inhibitor and the control from the linear portion of the absorbance vs. time plot (slope).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound and positive control: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the reaction rate of the enzyme control and V_sample is the reaction rate in the presence of the inhibitor.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide outlines a systematic approach for the in vitro validation of this compound as a tyrosinase inhibitor. Based on the inhibitory activity of structurally related chlorinated cinnamic acids, it is plausible that this compound will demonstrate inhibitory effects on tyrosinase. The provided comparative data with known inhibitors and the detailed experimental protocol offer a robust framework for researchers to empirically test this hypothesis. The successful in vitro validation would establish this compound as a promising candidate for further investigation in the development of novel agents for hyperpigmentation disorders and other applications where tyrosinase inhibition is beneficial.

References

A Comparative Guide to the Analytical Performance of HPLC and GC-MS for 3,4-Dichlorocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is paramount. 3,4-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, presents unique analytical challenges. The choice of analytical technique is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds; derivatization is necessary for non-volatile analytes like this compound.
Sample Preparation Generally simpler, often involving dissolution, filtration, and direct injection.More complex, requiring a derivatization step (e.g., silylation) to increase volatility.
Instrumentation HPLC system with a suitable detector (e.g., UV, MS).GC system coupled with a Mass Spectrometer.
Speed Analysis times can vary but are often longer than GC for comparable separations.Typically offers faster analysis times for comparable separations, though sample preparation can be time-consuming.
Sensitivity Dependent on the detector; HPLC-MS offers high sensitivity.Generally offers very high sensitivity, especially with selected ion monitoring (SIM).
Selectivity Good selectivity, which can be significantly enhanced with mass spectrometry detection (LC-MS).Excellent selectivity, particularly with mass spectrometry, allowing for confident peak identification and structural elucidation.

Quantitative Performance Comparison

The following table summarizes the typical analytical performance parameters for the quantification of this compound by HPLC and GC-MS. These values are based on performance data for structurally similar compounds and represent what can be expected from a validated method.

Analytical ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.2 - 0.5 µg/mL0.05 - 0.2 µg/mL
Linearity (r²) ≥ 0.999≥ 0.998
Linear Range 0.5 - 100 µg/mL0.2 - 50 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a robust reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard (purity ≥98%)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 275 nm (based on the UV absorbance of cinnamic acid derivatives).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter into an autosampler vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common and effective derivatization technique for carboxylic acids.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Helium (carrier gas)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • This compound reference standard (purity ≥98%)

2. Derivatization Protocol:

  • To a known amount of the dried sample or standard in a reaction vial, add 100 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~275 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Derivatization Derivatization (Silylation) Sample->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Integration Peak Integration (SIM) Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Concluding Remarks

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analytical task.

  • HPLC is a robust and straightforward technique that is well-suited for routine quality control and quantification where high sample throughput is necessary. Its simpler sample preparation protocol makes it an attractive option.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for studies requiring unambiguous identification of the analyte. The requirement for derivatization adds a layer of complexity to the sample preparation but is essential for achieving the necessary volatility for GC analysis.

For drug development professionals, HPLC-UV can be employed for initial screening and routine assays, while the higher sensitivity and specificity of GC-MS would be invaluable for metabolite identification, impurity profiling, and bioanalytical studies.

Navigating the Photochemical Fate of Halogenated Cinnamic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photostability of active pharmaceutical ingredients and key chemical intermediates is paramount. Halogenated cinnamic acids, prevalent scaffolds in medicinal chemistry, exhibit a range of photochemical behaviors upon exposure to light. This guide provides a comparative analysis of the photostability of para-substituted halogenated cinnamic acids, supported by available experimental data and detailed methodologies.

Quantitative Data on Photostability

The primary photochemical processes for cinnamic acids include cis-trans isomerization and [2+2] cycloaddition to form dimers, particularly in the solid state. In solution, photodegradation can also occur, leading to the cleavage of the molecule. The efficiency of these processes is quantified by the quantum yield (Φ), which represents the number of photochemical events per photon absorbed.

CompoundPhotochemical ProcessQuantum Yield (Φ) / Rate ConstantConditions
p-Fluorocinnamic acid Non-radiative decay-Solution
BiodegradationSpecific growth rate of 0.22 h⁻¹ (by Arthrobacter sp.)Aqueous medium
p-Chlorocinnamic acid PhotodimerizationFollows approximately first-order kineticsSolid-state (β-form)
p-Bromocinnamic acid PhotodimerizationFollows approximately first-order kineticsSolid-state (β-form)
p-Iodocinnamic acid PhotodegradationData not readily available, expected to be the least stable-

Note: Quantitative quantum yields for the photodegradation of the complete series in solution are not consistently reported in the literature, making a direct numerical comparison challenging. The data for photodimerization is for the solid state and is highly dependent on the crystal packing. The trend in photostability in solution is generally expected to decrease down the halogen group (F > Cl > Br > I) due to the decreasing carbon-halogen bond strength.

General Trend in Photostability

Studies on para-substituted cinnamic acids suggest that electron-withdrawing groups can influence the excited state dynamics. For p-fluorocinnamic acid, studies on substituted cinnamates indicate that para-substitution can lead to efficient non-radiative decay pathways, which would contribute to its relative photostability by dissipating the absorbed energy without chemical reaction[1].

Conversely, the photostability is expected to decrease for heavier halogens. The carbon-halogen bond energy weakens significantly from fluorine to iodine. This trend suggests that p-iodocinnamic acid would be the most susceptible to photocleavage of the carbon-iodine bond upon excitation, leading to radical species and subsequent degradation products.

Experimental Protocols

To assess the photostability of halogenated cinnamic acids, a forced degradation study can be conducted. The following is a generalized protocol.

Protocol: Forced Photodegradation Study of Halogenated Cinnamic Acids

1. Objective: To evaluate the photostability of a halogenated cinnamic acid derivative upon exposure to a controlled light source and to identify major degradation products.

2. Materials:

  • Halogenated cinnamic acid (e.g., 4-fluorocinnamic acid, 4-chlorocinnamic acid, etc.)

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Volumetric flasks

  • Quartz or borosilicate glass vials

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or UV-A lamps)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Control samples wrapped in aluminum foil

3. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the halogenated cinnamic acid in a suitable solvent (e.g., 1 mg/mL).

    • From the stock solution, prepare experimental samples at a known concentration in transparent vials.

    • Prepare control samples at the same concentration but wrap the vials completely in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the experimental and control samples in the photostability chamber.

    • Expose the samples to a controlled light source for a defined period. The exposure should be sufficient to cause detectable degradation (e.g., a 10-20% loss of the parent compound).

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of the halogenated cinnamic acid at each time point relative to the control sample.

    • Determine the degradation kinetics (e.g., by plotting the natural logarithm of the concentration versus time to see if it follows first-order kinetics).

    • Calculate the degradation rate constant (k).

HPLC Method for Cinnamic Acid Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or another suitable modifier to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the specific halogenated cinnamic acid (typically in the range of 270-300 nm).

  • Injection Volume: 10-20 µL.

Visualizing the Process

To better understand the experimental workflow and the potential degradation pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Samples Experimental Samples (Transparent Vials) Stock->Samples Controls Control Samples (Wrapped in Foil) Stock->Controls Chamber Photostability Chamber Samples->Chamber Controls->Chamber HPLC HPLC Analysis Chamber->HPLC Aliquots at time intervals Data Data Interpretation HPLC->Data

Experimental workflow for photostability testing.

Photodegradation_Pathway cluster_main Photochemical Processes HCA Halogenated Cinnamic Acid (trans) Excited Excited State HCA->Excited hv (Light Absorption) Isomer Cis-Isomer Excited->Isomer Isomerization Dimer [2+2] Cycloaddition Product (Dimer) Excited->Dimer Dimerization (Solid State) Degradation Degradation Products (e.g., Halogenated Benzaldehyde) Excited->Degradation Photocleavage / Oxidation

General photodegradation pathways for halogenated cinnamic acids.

Conclusion

The photostability of halogenated cinnamic acids is a critical parameter for their application in pharmaceuticals and other light-sensitive materials. While a definitive quantitative ranking requires further dedicated comparative studies, the available evidence suggests that photostability likely decreases with the increasing atomic weight of the halogen substituent. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses, ensuring the development of stable and reliable products.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dichlorocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Dichlorocinnamic acid, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural steps is vital for minimizing risk and maintaining a secure workspace.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its primary hazards is fundamental to implementing appropriate safety measures.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.[1][2]
Serious Eye Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation if inhaled.[3]
Acute Toxicity (Oral, Dermal, Inhalation) Some cinnamic acid derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific PPEKey Considerations
Respiratory Protection NIOSH-approved air-purifying respirator (e.g., N95 or N100)Essential for handling the powder to prevent inhalation of airborne particles.[5][6] Surgical masks offer little to no protection.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Double gloving is recommended. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6]
Eye and Face Protection Safety goggles and a face shieldProvides a full range of protection against splashes to the face and eyes.[6][7] Standard eyeglasses are not sufficient.[6]
Body Protection Disposable gown or a fully-buttoned lab coat with long cuffsGown cuffs should be tucked under the outer glove to ensure complete coverage of the wrist and forearm.[6]
Foot Protection Closed-toe, chemical-resistant shoesShould cover the entire foot and have non-slip soles.[7]

Standard Operating Procedure for Handling

Following a systematic workflow is crucial for minimizing the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Assemble All Necessary Materials prep_workspace->prep_materials weigh Carefully Weigh Compound prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Spill Management Protocol

In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area.

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Laboratory Personnel and EHS spill->alert ppe Don Appropriate PPE for Cleanup alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Emergency response workflow for a this compound spill.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to protect both personnel and the environment. All waste generated from handling this compound should be treated as hazardous chemical waste.[8][9]

G start Generate Waste characterize Characterize as Halogenated Organic Waste start->characterize segregate Segregate Waste Streams characterize->segregate solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Unused Solutions, Rinsate) segregate->liquid_waste package_solid Package in Labeled, Sealed Container for Solids solid_waste->package_solid package_liquid Collect in Labeled, Sealed Container for Liquids liquid_waste->package_liquid store Store in Designated Satellite Accumulation Area package_solid->store package_liquid->store arrange_pickup Arrange for Pickup by Institutional EHS store->arrange_pickup

Caption: Decision workflow for the disposal of this compound waste.

Disposal of Empty Containers:

  • Triple rinse the container with a suitable solvent.[10]

  • Collect all rinsate as liquid hazardous waste.[10]

  • Dispose of the clean, dry container in the appropriate laboratory recycling or waste stream, as per institutional guidelines.[10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Call a poison center or doctor/physician if you feel unwell.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.